Product packaging for 8-Methoxy-3-methylquinoline(Cat. No.:CAS No. 112955-06-3)

8-Methoxy-3-methylquinoline

Cat. No.: B156204
CAS No.: 112955-06-3
M. Wt: 173.21 g/mol
InChI Key: HKEAUNIJRGMLRM-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylquinoline is a synthetically accessible quinoline derivative that serves as a key building block and privileged scaffold in medicinal chemistry for developing novel therapeutic agents. The quinoline core is fundamentally important in drug discovery, with its structure being a versatile framework for synthesizing new pharmaceutical substances . Researchers are particularly interested in this compound and related analogues for their potential in groundbreaking areas such as anti-malarial and anti-cancer drug discovery . Alkyl-substituted quinolines like this compound are noted for their increased lipophilicity, which can enhance cell permeability and bioactivity . In antimalarial research, quinoline derivatives are known to act by intercalating with free heme (Fe2+-protoporphyrin IX) in the acidic digestive vacuole of Plasmodium parasites, inhibiting the detoxification process of heme crystallization and leading to parasitic death . In oncology research, the quinoline scaffold is investigated for its ability to interact with multiple cellular targets; mechanisms of action include the inhibition of essential enzymes like topoisomerases, disruption of DNA replication, and induction of apoptosis through mitochondrial dysfunction or generation of reactive oxygen species (ROS) . The structural features of this compound, specifically the methoxy and methyl substituents, make it a valuable intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR) and optimize compounds for enhanced efficacy and selectivity against specific biological targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B156204 8-Methoxy-3-methylquinoline CAS No. 112955-06-3

Properties

IUPAC Name

8-methoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEAUNIJRGMLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxy-3-methylquinoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 8-Methoxy-3-methylquinoline is limited. This guide provides foundational information and supplements it with data from closely related compounds to offer a comprehensive overview for research purposes.

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and natural products. They are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] The specific substitution of a methoxy group at the 8-position and a methyl group at the 3-position is expected to influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its chemical reactivity and biological interactions. This document serves as a technical guide to the known chemical properties and structure of this compound, providing a basis for further research and development.

Chemical Structure and Identifiers

The structure of this compound consists of a quinoline core with a methoxy (-OCH₃) substituent at position C8 and a methyl (-CH₃) group at position C3.

IdentifierValue
IUPAC Name This compound[3]
CAS Number 112955-06-3[3]
Molecular Formula C₁₁H₁₁NO[3]
SMILES CC1=CC2=C(C=CC=C2OC)N=C1
InChI InChI=1S/C11H11NO/c1-8-6-12-10-5-3-4-9(13-2)7-10/h3-7H,1-2H3
InChIKey FHNORCFHVROXAD-UHFFFAOYSA-N

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 173.22 g/mol
Monoisotopic Mass 173.084064 Da
Topological Polar Surface Area 22.1 Ų[2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1

Table 2: Experimental Properties of 8-Methoxyquinoline (for reference)

PropertyValueSource
Appearance White to light yellow powder/crystal[2][4]
Melting Point 38-41 °C[5]
Boiling Point 282 °C[5]
Water Solubility Sparingly soluble[2]
Solubility in Organic Solvents Soluble in ethanol and acetone[4]
pKa 3.28 ± 0.17 (Predicted)[2]

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the provided search results. However, based on the structure, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons.

  • ¹³C NMR: Resonances for the eleven carbon atoms, including those of the quinoline core, the methyl group, and the methoxy group.

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group.[6]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

For reference, the mass spectrum of the parent compound, 8-methoxyquinoline, shows prominent peaks at m/z 159 (molecular ion), 129, and 130.[7]

Experimental Protocols

5.1. Synthesis

While a specific protocol for this compound is not detailed in the search results, a plausible synthetic route would involve a variation of classical quinoline syntheses, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, starting from 2-methoxyaniline. A general procedure for the synthesis of quinoline derivatives often involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-methoxyaniline in a suitable solvent (e.g., ethanol or acetic acid), add a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).

  • Addition of Reagents: Slowly add an appropriate α,β-unsaturated aldehyde or ketone that can provide the 3-methyl substitution pattern (e.g., crotonaldehyde).

  • Heating: Heat the reaction mixture to reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

5.2. Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is used to confirm the molecular formula.[8]

  • Infrared (IR) Spectroscopy: An FT-IR spectrometer is used to identify the functional groups present in the molecule.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Biological Activity and Signaling Pathways

There is no specific information on the biological activity of this compound in the provided search results. However, various derivatives of the quinoline scaffold have been extensively studied and shown to possess a range of biological activities.

  • Antimicrobial and Antitumor Potential: Quinoline derivatives, such as 2-chloro-8-methoxy-3-methylquinoline, have demonstrated potential antimicrobial and antitumor properties.[9]

  • PI3K/AKT/mTOR Pathway Inhibition: More complex molecules containing the 8-methoxyquinoline moiety, like 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, have been shown to exert antitumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway.[10][11] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers.[10] Inhibition of this pathway by quinoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[10][11]

Given the activities of related compounds, this compound could be a valuable scaffold for the development of new therapeutic agents, and its potential effects on pathways like PI3K/AKT/mTOR warrant investigation.

Visualizations

7.1. Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Product 2-Methoxyaniline 2-Methoxyaniline Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization 2-Methoxyaniline->Acid-Catalyzed Cyclization Crotonaldehyde Crotonaldehyde Crotonaldehyde->Acid-Catalyzed Cyclization Work-up & Extraction Work-up & Extraction Acid-Catalyzed Cyclization->Work-up & Extraction Column Chromatography Column Chromatography Work-up & Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: A generalized workflow for the synthesis of this compound.

7.2. Analytical Workflow

G cluster_structure Structure cluster_purity Purity Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Purification Structural_Confirmation Structural Confirmation Purified Product->Structural_Confirmation Purity_Analysis Purity Analysis Purified Product->Purity_Analysis NMR NMR (1H, 13C) Structural_Confirmation->NMR MS Mass Spec (HRMS) Structural_Confirmation->MS IR IR Spectroscopy Structural_Confirmation->IR HPLC HPLC Purity_Analysis->HPLC GC GC Purity_Analysis->GC Final_Data Characterization Data NMR->Final_Data MS->Final_Data IR->Final_Data HPLC->Final_Data GC->Final_Data

Caption: Standard analytical workflow for the characterization of a synthesized compound.

7.3. PI3K/AKT/mTOR Signaling Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Quinoline_Derivative Quinoline Derivative (Potential Inhibitor) Quinoline_Derivative->PI3K Quinoline_Derivative->AKT Quinoline_Derivative->mTOR

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

References

An In-depth Technical Guide to 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-3-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. While specific research on this particular molecule is limited, its structural analogs have garnered significant attention in medicinal chemistry due to their potential as antimicrobial and antitumor agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and explores the synthesis, biological activities, and mechanisms of action of closely related compounds to infer its potential therapeutic applications. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of novel quinoline-based therapeutics.

Chemical Identity

A clear definition of the subject compound is crucial for research and development.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 112955-06-3[1]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol
Canonical SMILES CC1=CN=C2C(=C1)C=CC=C2OC

Synthesis of Related Quinoline Derivatives

One common approach involves the use of aniline derivatives which undergo cyclization reactions to form the quinoline core. For instance, a method for synthesizing substituted quinolines involves the reaction of aniline derivatives with carbon tetrachloride and 1,3-propanediol under argon at elevated temperatures, yielding the quinoline structure with high efficiency.[2] Another strategy employs the Vilsmeier-Haack reaction to introduce an aldehyde group at the 3-position of a quinoline precursor, which can then be reduced to a methyl group.[2]

Biological Activity of Related Compounds

Research into the biological activities of 8-methoxyquinoline derivatives has primarily focused on their potential as antimicrobial and anticancer agents.

Antimicrobial and Antitumor Properties

Derivatives of 8-methoxyquinoline have demonstrated notable biological activity. For example, 2-chloro-8-methoxy-3-methylquinoline has shown potential as both an antimicrobial and antitumor compound.[2] Studies have indicated its efficacy against various bacterial strains and cancer cell lines, positioning it as a promising lead compound for further drug development.[2] The mechanism of its antibacterial action is believed to involve the dual targeting of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair.[2]

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

A significant body of research points to the role of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway in the anticancer effects of quinoline derivatives. This pathway is frequently overactive in various cancers, including colorectal cancer.[3]

A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has been shown to exert its cytotoxic effects on colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway.[3][4][5] This inhibition leads to cell cycle arrest at the G2/M phase, a decrease in mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death).[3][4][5]

Experimental Protocols for Related Compounds

To facilitate further research, this section details common experimental protocols used to evaluate the biological activity of related quinoline derivatives.

Cytotoxicity Assays

A fundamental experiment to determine the anticancer potential of a compound is the cytotoxicity assay.

ParameterDescription
Cell Lines Colorectal cancer cell lines (e.g., HCT116, Caco-2) and a normal human intestinal epithelial cell line (for toxicity comparison).[6]
Method MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.
Procedure 1. Seed cells in 96-well plates and allow them to adhere. 2. Treat cells with varying concentrations of the test compound for a specified period (e.g., 48 hours).[6] 3. Add MTT solution and incubate to allow for the formation of formazan crystals. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Endpoint The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis

Western blotting is a key technique to investigate the effect of a compound on specific protein expression levels, such as those in the PI3K/AKT/mTOR pathway.

ParameterDescription
Objective To determine the expression levels of key proteins in the PI3K/AKT/mTOR signaling pathway (e.g., PI3K, AKT, mTOR, and their phosphorylated forms).
Procedure 1. Treat cells with the test compound at various concentrations. 2. Lyse the cells to extract total proteins. 3. Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). 4. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). 5. Block the membrane to prevent non-specific antibody binding. 6. Incubate the membrane with primary antibodies specific to the target proteins. 7. Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). 8. Add a chemiluminescent substrate and detect the signal using an imaging system.[6]
Analysis The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[6]

Visualizing the PI3K/AKT/mTOR Signaling Pathway

The following diagram, generated using Graphviz, illustrates the simplified PI3K/AKT/mTOR signaling pathway, a common target for anticancer quinoline derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K inhibits Quinoline_Derivative->AKT inhibits Quinoline_Derivative->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by quinoline derivatives.

Conclusion and Future Directions

While direct experimental data on this compound is currently sparse, the extensive research on its close structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The demonstrated antimicrobial and anticancer activities of related quinoline derivatives, particularly through the inhibition of the PI3K/AKT/mTOR pathway, suggest that this compound may possess similar properties.

Future research should focus on the targeted synthesis of this compound and the comprehensive evaluation of its biological activities. In vitro studies against a panel of cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies, are warranted. Mechanistic studies, including detailed investigation of its effects on key signaling pathways, will be crucial in elucidating its therapeutic potential and advancing its development as a novel drug candidate. This technical guide serves as a starting point for these endeavors, providing the necessary foundational information for researchers to build upon.

References

The Unfolding Therapeutic Potential of 8-Methoxy-3-methylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among the vast array of quinoline derivatives, those bearing an 8-methoxy-3-methyl substitution pattern are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of 8-methoxy-3-methylquinoline derivatives, with a focus on their anticancer and antimicrobial properties. It consolidates quantitative data, details key experimental protocols, and visualizes a critical signaling pathway implicated in their mechanism of action.

Anticancer Activity: Targeting Key Cellular Pathways

Several derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.

A notable example is the indolo[2,3-b]quinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), which has shown excellent cytotoxic activity against various cancer cell lines.[2] This compound exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[2]

Another key derivative, 2-chloro-8-methoxy-3-methylquinoline, has also been identified as a potential antitumor agent, suggesting that substitutions at the 2-position can significantly influence biological activity.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundDerivativeCancer Cell LineIC50 (µM)Reference
1 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (Colon)0.33[2]
1 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)Caco-2 (Colon)0.51[2]
1 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)AGS (Gastric)3.6[2]
1 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)SMMC-7721 (Liver)9.7[2]
1 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)PANC-1 (Pancreatic)18.4[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer. The inhibition of this pathway by certain this compound derivatives represents a promising therapeutic strategy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoline This compound Derivative Quinoline->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an this compound derivative.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the methoxy group at the 8-position and the methyl group at the 3-position, often in combination with other substituents, appears to be crucial for their antimicrobial efficacy.

For instance, 2-chloro-8-methoxy-3-methylquinoline has been reported to possess potent antibacterial properties.[3] Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[3]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundDerivativeBacterial StrainMIC (µg/mL)Reference
2 8-methoxy-4-methyl-2-(substituted)-quinolineStaphylococcus aureus3.125[4]
2 8-methoxy-4-methyl-2-(substituted)-quinolineBacillus subtilis6.25[4]
2 8-methoxy-4-methyl-2-(substituted)-quinolineEscherichia coli6.25[4]

Note: The original study referenced a series of 8-methoxy-4-methyl-quinoline derivatives. The values presented here are the lowest reported MICs for the most active compounds in that series.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of the this compound derivative. Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth_Microdilution_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum SerialDilute Perform Serial Dilutions of Quinoline Derivative PrepInoculum->SerialDilute Inoculate Inoculate Microplate SerialDilute->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC End End ReadMIC->End

References

An In-depth Technical Guide to the Synthesis of 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known synthesis pathways for 8-Methoxy-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding.

Core Synthesis Pathways

The synthesis of this compound primarily relies on classical quinoline synthesis methodologies, with the Doebner-von Miller reaction being the most directly applicable and documented approach. Other potential but less specifically reported methods include the Skraup and Combes syntheses.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] For the synthesis of this compound, the logical precursors are o-anisidine (2-methoxyaniline) and an α,β-unsaturated carbonyl compound that can provide the 3-methyl substituent. The most suitable reagent for this purpose is 2-methylpropenal (methacrolein) .

The reaction proceeds through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring.

A closely related synthesis of 8-methoxy-4-methylquinoline from o-anisidine and methyl vinyl ketone has been reported with a yield of 64%, highlighting the viability of this approach for methoxy-substituted quinolines. By analogy, the reaction of o-anisidine with methacrolein is expected to be a primary route to this compound.

Reaction Scheme:

Doebner_von_Miller o_anisidine o-Anisidine reaction Doebner-von Miller Reaction methacrolein Methacrolein acid_catalyst Acid Catalyst (e.g., HCl, H2SO4) acid_catalyst->reaction oxidant Oxidant (e.g., air, nitrobenzene) oxidant->reaction product This compound reaction->product

Doebner-von Miller synthesis of this compound.
Skraup Synthesis

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] This method is known to be effective with methoxy-substituted anilines.[3] To synthesize this compound via the Combes reaction, a custom β-diketone would be required to achieve the desired substitution pattern. This would likely involve a more complex multi-step synthesis of the diketone precursor itself.

Experimental Protocols

A detailed experimental protocol for the plausible Doebner-von Miller synthesis of this compound is provided below, adapted from procedures for similar quinoline syntheses.

Synthesis of this compound via Doebner-von Miller Reaction

Materials:

  • o-Anisidine (2-methoxyaniline)

  • 2-Methylpropenal (methacrolein)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of o-anisidine and concentrated hydrochloric acid in water is prepared.

  • The mixture is heated to reflux.

  • 2-Methylpropenal is added dropwise to the refluxing solution over a period of 1-2 hours.

  • An oxidizing agent is added to the reaction mixture. If air is used as the oxidant, it can be bubbled through the reaction mixture.

  • The reaction is continued at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Quantitative Data

The following table summarizes the reported yield for a closely related compound, which serves as an estimate for the synthesis of this compound via the Doebner-von Miller reaction.

ProductStarting Anilineα,β-Unsaturated CarbonylCatalyst/ConditionsYield (%)Reference
8-Methoxy-4-methylquinolineo-AnisidineMethyl vinyl ketoneFerric chloride, Zinc chloride, Acetic acid, 70-75 °C64%WO2007060685A1

Logical Relationships and Workflows

The general workflow for the synthesis and purification of this compound via the Doebner-von Miller reaction can be visualized as follows:

workflow A Mixing of Reactants (o-Anisidine, Acid) B Heating to Reflux A->B Step 1 C Addition of Methacrolein B->C Step 2 D Addition of Oxidant C->D Step 3 E Reaction Monitoring (TLC) D->E Step 4 F Work-up (Neutralization, Extraction) E->F Step 5 G Purification (Distillation/Chromatography) F->G Step 6 H Characterization (NMR, MS, etc.) G->H Step 7 I Final Product: This compound H->I Final

General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most practically achieved through the Doebner-von Miller reaction using o-anisidine and 2-methylpropenal. While specific yield data for this exact transformation is not widely published, analogous reactions suggest that moderate to good yields can be expected. The provided experimental protocol and workflow offer a solid foundation for researchers to develop and optimize this synthesis in a laboratory setting. Further investigation into alternative methods like the Skraup and Combes syntheses may reveal other viable, albeit potentially more complex, routes to this valuable compound.

References

The Rising Potential of 8-Methoxy-3-methylquinoline as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery and Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. Within this important class of heterocyclic compounds, 8-methoxy-3-methylquinoline is emerging as a particularly valuable intermediate. Its strategic substitution pattern—featuring a methoxy group that can influence solubility and metabolic stability, and a methyl group that provides a point for further functionalization or steric control—makes it an attractive starting point for the synthesis of novel drug candidates. This technical guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and its role as a precursor in the development of potent therapeutic molecules.

Physicochemical Properties and Synthesis

This compound is a solid organic compound with the molecular formula C₁₁H₁₁NO. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 112955-06-3[1][2]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [1]
Appearance Solid
IUPAC Name This compound[2]

The synthesis of the this compound core is most effectively achieved through classic quinoline synthesis reactions, such as the Doebner-von Miller reaction. This method involves the acid-catalyzed reaction of an aniline (in this case, o-anisidine) with an α,β-unsaturated carbonyl compound (crotonaldehyde).

G cluster_start Starting Materials o_anisidine o-Anisidine michael_addition 1. Michael Addition o_anisidine->michael_addition crotonaldehyde Crotonaldehyde crotonaldehyde->michael_addition acid_catalyst Acid Catalyst (e.g., HCl, ZnCl₂) acid_catalyst->michael_addition cyclization 2. Electrophilic Cyclization acid_catalyst->cyclization michael_addition->cyclization Intermediate dehydration 3. Dehydration cyclization->dehydration oxidation 4. Oxidation dehydration->oxidation product This compound oxidation->product

Figure 1: Doebner-von Miller Synthesis Workflow.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

The following is a representative protocol based on the general principles of the Doebner-von Miller reaction.[3][4][5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add o-anisidine and a suitable solvent (e.g., ethanol). Add a strong acid catalyst, such as hydrochloric acid, followed by a Lewis acid like zinc chloride.

  • Reagent Addition: Slowly add crotonaldehyde dropwise to the stirred reaction mixture. An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady reflux. An oxidizing agent, such as arsenic acid or nitrobenzene, is also included in the reaction mixture.

  • Reaction: Heat the mixture under reflux for several hours (typically 4-8 hours) to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Role as a Key Pharmaceutical Intermediate

The true potential of this compound lies in its utility as a versatile intermediate. A critical transformation is its conversion to a more reactive species, 2-chloro-8-methoxy-3-methylquinoline . This is typically achieved by reacting the quinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). The chlorine atom at the 2-position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6]

This reactivity allows for the facile introduction of various functional groups, particularly amines, at the 2-position. This strategy is a powerful tool in drug discovery for creating a library of analogues with diverse pharmacological profiles.

G start This compound chlorination Chlorination (e.g., POCl₃) start->chlorination intermediate 2-Chloro-8-methoxy-3-methylquinoline chlorination->intermediate snar Nucleophilic Aromatic Substitution (SNAr) intermediate->snar nucleophile Nucleophile (e.g., R-NH₂) nucleophile->snar product Bioactive Derivatives (e.g., Aminated Quinolines) snar->product

Figure 2: Pathway from Core Intermediate to Bioactive Derivatives.

Experimental Protocol: Synthesis and Nucleophilic Substitution of 2-Chloro-8-methoxy-3-methylquinoline

This protocol describes the chlorination of the core intermediate and a subsequent nucleophilic substitution with an amine, a common pathway for generating potential drug candidates.[6][7]

  • Chlorination:

    • Place this compound in a flask and add phosphorus oxychloride (POCl₃).

    • Heat the mixture under reflux for 2-4 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

    • Purify the resulting 2-chloro-8-methoxy-3-methylquinoline by column chromatography.

  • Nucleophilic Substitution with an Amine:

    • Dissolve 2-chloro-8-methoxy-3-methylquinoline and the desired primary or secondary amine in a suitable solvent (e.g., methanol or ethanol).

    • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

    • Upon completion, the product may precipitate out of the solution or can be isolated by removing the solvent and purifying the residue via crystallization or chromatography.

Therapeutic Potential and Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antibacterial agents.

Anticancer Activity

A complex derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) , has shown potent cytotoxic activity against various cancer cell lines, particularly colorectal cancer.[8] The compound exerts its effect by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway by MMNC leads to cell cycle arrest and apoptosis (programmed cell death).[8]

G MMNC MMNC Derivative PI3K PI3K MMNC->PI3K Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

References

Spectroscopic Profile of 8-Methoxy-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 8-Methoxy-3-methylquinoline. This document compiles available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables present anticipated and observed spectral data for this compound and its close structural analogs. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data

Data for a closely related compound, 2-chloro-3-ethynyl-8-methoxy quinoline, is provided as a reference for the expected chemical shifts in an 8-methoxyquinoline system.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-ethynyl3.49s-
OCH₃4.06s-
H-77.10d7.5
H-57.34d8.1
H-67.47-7.52m-
H-48.30s-

Source: Supporting Information - The Royal Society of Chemistry[1]

Table 2: ¹³C NMR Spectral Data

Data for 2-chloro-3-ethynyl-8-methoxy quinoline is provided as a reference.

CarbonChemical Shift (δ, ppm)
OCH₃56.1
C-ethynyl78.2, 84.1
C-7109.7
C-5118.8
C-4a126.6
C-6126.7
C-3127.9
C-8a130.8
C-4142.5
C-2145.0
C-8155.8

Source: Supporting Information - The Royal Society of Chemistry[1]

Table 3: IR Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. For aromatic compounds like this compound, characteristic peaks are expected.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
1600-1585Aromatic C=C in-ring stretch
1500-1400Aromatic C=C in-ring stretch
~1250Aryl-O stretch (for methoxy group)
900-675C-H out-of-plane ("oop") bending

Note: These are general ranges for aromatic compounds and may vary slightly for the specific molecule.[2]

Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/zInterpretation
173[M]⁺ (Molecular Ion)
158[M-CH₃]⁺
145[M-CO]⁺
130[M-CH₃-CO]⁺

Note: The molecular weight of this compound is 173.19 g/mol . Fragmentation patterns for methoxyquinolines often involve the loss of a methyl radical followed by carbon monoxide.

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A wider spectral width (0-200 ppm) is necessary, and a larger number of scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the standard method for obtaining an infrared spectrum.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Visualization

To illustrate the general workflow of spectroscopic analysis for a chemical compound like this compound, the following diagram is provided.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Sample IR IR Purification->IR Sample Mass_Spec Mass_Spec Purification->Mass_Spec Sample Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Spectral Data IR->Structure_Elucidation Spectral Data Mass_Spec->Structure_Elucidation Spectral Data

General workflow for the spectroscopic characterization of a synthesized compound.

References

The Enduring Legacy of Quinolines: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline alkaloids, a class of nitrogen-containing heterocyclic aromatic compounds, have played a pivotal role in the history of medicine and continue to be a significant scaffold in modern drug discovery. From the historical use of Cinchona bark in treating malaria to the development of potent synthetic anticancer agents, the journey of quinoline alkaloids is a testament to the power of natural products in shaping therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this important class of compounds.

Discovery and Historical Milestones

The story of quinoline alkaloids is inextricably linked with the fight against malaria. The indigenous peoples of Peru used the bark of the "fever tree" (Cinchona species) to treat fevers long before its introduction to Europe in the 17th century.[1] This marked the beginning of a long journey of discovery and chemical exploration.

A timeline of key events is presented below:

  • 1630: The Countess of Chinchon, wife of the viceroy of Peru, is reportedly cured of malaria using Cinchona bark, leading to its popularization in Europe.[1]

  • 1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate the active alkaloids, quinine and cinchonine, from Cinchona bark.[1][2]

  • 1834: Friedlieb Ferdinand Runge first isolates quinoline from coal tar, the fundamental heterocyclic scaffold of this alkaloid class.[3][4]

  • 1854: Adolph Strecker determines the molecular formula of quinine.[5]

  • 1944: Robert Burns Woodward and William von Eggers Doering achieve the total synthesis of quinine, a landmark achievement in organic chemistry.[1]

  • 1960s: The discovery of camptothecin, a potent anticancer quinoline alkaloid, from the Chinese "happy tree" (Camptotheca acuminata), opens new avenues for cancer chemotherapy.[6]

  • 1980s: The development and widespread use of fluoroquinolones, a class of synthetic quinoline-based antibiotics, begins.[3]

Quantitative Data on Quinoline Alkaloids

The following tables summarize key quantitative data related to the natural abundance and biological activity of representative quinoline alkaloids.

Table 1: Alkaloid Content in Cinchona Bark
AlkaloidPercentage in Bark (%)Reference
Cinchonine1.87 - 2.30[7][8]
QuinineVariable, often lower than Cinchonine[7][8]
CinchonidineVariable, often lower than Cinchonine[7][8]
Total Alkaloids 4.75 - 5.20 [7][8]
Table 2: Physicochemical Properties of Major Cinchona Alkaloids
PropertyQuinineQuinidineCinchonineCinchonidineReference
Molecular Formula C₂₀H₂₄N₂O₂C₂₀H₂₄N₂O₂C₁₉H₂₂N₂OC₁₉H₂₂N₂O[9][10]
Molar Mass ( g/mol ) 324.42324.42294.39294.43[10][11]
Melting Point (°C) 177~174-175265204-205[10]
pKa1 (quinuclidine N) 8.5 ± 0.158.5 ± 0.158.4 ± 0.48.4 ± 0.4[12]
pKa2 (quinoline N) 4.25 ± 0.154.25 ± 0.154.25 ± 0.154.25 ± 0.15[12]
Solubility in water InsolubleVery slightly solubleSlightly solubleSlightly soluble[2][10]
Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against Plasmodium falciparum
CompoundStrainIC₅₀ (µM)Reference
ChloroquineD6 (sensitive)0.370[13]
ChloroquineW2 (resistant)> 0.1[13]
4-Aminoquinoline-pyrimidine hybridD6 (sensitive)0.033[13]
4-Aminoquinoline-pyrimidine hybridW2 (resistant)0.033[13]
Quinolone-based hybrid 47RKL-2 (sensitive)0.391-1.033 µg/mL[13]
Quinolone-based hybrid 47RKL-9 (resistant)0.684-1.778 µg/mL[13]
Quinolinyl β-enaminone hybrid 95Pf3D7 (sensitive)> 5[14]
Quinolinyl β-enaminone hybrid 95PfK1 (resistant)3.89[14]
Table 4: In Vitro Anticancer Activity of Selected Quinoline Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (gastric)1.38[15]
Quinoline-chalcone derivative 12eHCT-116 (colon)5.34[15]
Quinoline-chalcone derivative 12eMCF-7 (breast)5.21[15]
5-Fluorouracil (5-FU)MGC-803 (gastric)6.22[15]
5-Fluorouracil (5-FU)HCT-116 (colon)10.4[15]
5-Fluorouracil (5-FU)MCF-7 (breast)11.1[15]
Quinoline-based dihydrazone 3bMCF-7 (breast)7.016[16]
Quinoline-based dihydrazone 3cMCF-7 (breast)7.05[16]

Key Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and analysis of quinoline alkaloids, specifically focusing on Cinchona alkaloids as a primary example.

Acid-Base Extraction of Alkaloids from Cinchona Bark

This protocol describes a standard laboratory procedure for the isolation of a crude alkaloid mixture from plant material.

Materials:

  • Dried and powdered Cinchona bark

  • 10% Sulfuric acid (H₂SO₄)

  • Concentrated ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers, separatory funnel, filter paper, rotary evaporator

Procedure:

  • Acidification: Macerate 100 g of powdered Cinchona bark in 500 mL of 10% sulfuric acid for 24 hours with occasional stirring. This protonates the alkaloids, forming water-soluble salts.

  • Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant residue. Wash the residue with an additional 100 mL of 10% sulfuric acid to ensure complete extraction.

  • Basification: Combine the acidic filtrates and cool in an ice bath. Slowly add concentrated ammonium hydroxide or sodium hydroxide solution with constant stirring until the pH reaches approximately 9-10. This deprotonates the alkaloid salts, causing the free base alkaloids to precipitate.

  • Solvent Extraction: Transfer the basified mixture to a separatory funnel and extract three times with 150 mL portions of dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter the dried organic extract and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

Separation and Identification by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of the alkaloid mixture.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Crude alkaloid extract dissolved in a small amount of chloroform or methanol

  • Standard solutions of quinine, quinidine, cinchonine, and cinchonidine

  • Developing chamber

  • Mobile phase: A common system is Toluene: Chloroform: Diethyl ether: Diethylamine (40:15:35:10, v/v/v/v).[17][18]

  • Visualization: UV lamp (254 nm) and Dragendorff's reagent.[19]

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting: Apply small spots of the crude extract and the standard solutions onto the baseline using a capillary tube.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp. Subsequently, spray the plate with Dragendorff's reagent, which will produce orange or reddish-brown spots for the alkaloids.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare the Rf values of the components in the extract to those of the standards for identification.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of individual alkaloids.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.[11][20]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium phosphate), with the composition optimized for the best separation.[11]

  • Flow Rate: Typically 1.0 mL/min.[20]

  • Detection Wavelength: Quinolines can be detected at various wavelengths, with 225 nm being a common choice.[20]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for each alkaloid to be quantified.

  • Sample Preparation: Accurately weigh the crude alkaloid extract and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution.

  • Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. The concentration of each alkaloid in the sample is determined from the peak area and the calibration curve.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of quinoline alkaloids are a result of their interaction with specific molecular targets. The mechanisms of action for two of the most well-studied quinoline alkaloids, quinine and camptothecin, are detailed below.

Antimalarial Action of Quinine

The primary mechanism of action of quinine against Plasmodium falciparum involves the disruption of heme detoxification.[1][4][21] The parasite digests hemoglobin within its food vacuole, releasing toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin crystals. Quinine is thought to interfere with this process, leading to the accumulation of toxic heme, which causes oxidative stress and parasite death.[1][4]

Quinine_Mechanism cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Oxidative Stress Quinine Quinine Quinine->Heme Inhibition of Polymerization

Caption: Mechanism of action of quinine against Plasmodium.

Anticancer Action of Camptothecin

Camptothecin and its derivatives exert their anticancer effects by inhibiting DNA topoisomerase I.[6][22][] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[6][22][] When a replication fork collides with this stabilized complex, it leads to a double-strand break, triggering cell cycle arrest and apoptosis.[22][]

Camptothecin_Mechanism cluster_nucleus Cell Nucleus TopoisomeraseI Topoisomerase I CleavableComplex Topoisomerase I-DNA Cleavable Complex TopoisomeraseI->CleavableComplex DNA DNA DNA->CleavableComplex CleavableComplex->TopoisomeraseI Re-ligation (Inhibited) DSB Double-Strand Break CleavableComplex->DSB Camptothecin Camptothecin Camptothecin->CleavableComplex Stabilization ReplicationFork Replication Fork ReplicationFork->CleavableComplex Collision Cell Cycle Arrest Cell Cycle Arrest DSB->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of camptothecin.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of quinoline alkaloids from a natural source.

Experimental_Workflow PlantMaterial Plant Material (e.g., Cinchona Bark) Extraction Extraction (e.g., Acid-Base) PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Separation Separation & Purification (e.g., Column Chromatography) CrudeExtract->Separation PureCompounds Pure Alkaloids Separation->PureCompounds StructureElucidation Structure Elucidation (NMR, MS, X-ray) PureCompounds->StructureElucidation BiologicalScreening Biological Screening (Antimalarial, Anticancer, etc.) PureCompounds->BiologicalScreening LeadCompound Lead Compound BiologicalScreening->LeadCompound SAR Structure-Activity Relationship (SAR) Studies LeadCompound->SAR DrugDevelopment Drug Development SAR->DrugDevelopment

References

Potential Therapeutic Targets of 8-Methoxy-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-3-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. While direct and extensive research on the specific therapeutic targets of this compound is limited, analysis of its structurally related derivatives provides significant insights into its potential biological activities and mechanisms of action. This technical guide synthesizes the available data on these derivatives to postulate the potential therapeutic targets of the core compound, focusing on its antimicrobial and anticancer prospects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, forming the backbone of numerous therapeutic agents. The compound this compound, characterized by a methoxy group at the C8 position and a methyl group at the C3 position of the quinoline ring, is of particular interest due to the biological activities exhibited by its close analogs. This guide will explore the potential therapeutic targets of this compound by examining the established mechanisms of action of its derivatives, primarily focusing on antimicrobial and anticancer activities.

Postulated Therapeutic Targets Based on Derivative Studies

The primary evidence for the potential therapeutic targets of this compound comes from studies on its chloro- and amino-carboxylic acid derivatives. These studies strongly suggest that this compound may also exhibit activity in these areas.

Antimicrobial Targets

Structurally similar quinoline derivatives have demonstrated potent antimicrobial effects by targeting essential bacterial enzymes.

  • Bacterial DNA Gyrase and Topoisomerase IV: A key derivative, 2-Chloro-8-methoxy-3-methylquinoline, has been shown to exhibit potent activity against a range of bacteria by dually targeting DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1] Another related compound, 4-Amino-8-methoxyquinoline-3-carboxylic acid, also demonstrates antimicrobial effects through the inhibition of bacterial DNA gyrase. It is therefore highly probable that this compound could act as an inhibitor of these bacterial topoisomerases.

Anticancer Targets

The quinoline scaffold is a common feature in many anticancer agents. Derivatives of this compound have shown promise in this area, suggesting potential anticancer applications for the parent compound.

  • PI3K/AKT/mTOR Signaling Pathway: While not directly studied for this compound, related indoloquinoline derivatives have been shown to exert their cytotoxic effects on cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

  • DNA Intercalation and Enzyme Inhibition: Quinoline derivatives can exert anticancer effects through various mechanisms, including intercalation into DNA, which disrupts replication and transcription, and the inhibition of key enzymes involved in cancer cell proliferation.

Quantitative Data from Derivative Studies

The following table summarizes the available quantitative data for derivatives of this compound, providing an indication of their potency.

CompoundTarget/ActivityCell Line/OrganismMeasurementValueReference
4-Amino-8-methoxyquinoline-3-carboxylic acidAntiproliferativeColo-205IC50~17 µM
4-Amino-8-methoxyquinoline-3-carboxylic acid derivativeAntiproliferativeA-549IC505.6 µM
4-Amino-8-methoxyquinoline-3-carboxylic acid derivativesAcetylcholinesterase Inhibition-IC508.80 - 26.50 µM
4-Amino-8-methoxyquinoline-3-carboxylic acid derivativesButyrylcholinesterase Inhibition-IC508.80 - 26.50 µM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanisms of action and experimental approaches for investigating the therapeutic potential of this compound, based on data from its derivatives.

antimicrobial_mechanism This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell DNA_Gyrase DNA Gyrase Bacterial Cell->DNA_Gyrase Topo_IV Topoisomerase IV Bacterial Cell->Topo_IV DNA_Replication_Block DNA Replication Blockage DNA_Gyrase->DNA_Replication_Block Inhibition Topo_IV->DNA_Replication_Block Inhibition Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation experimental_workflow cluster_0 In Vitro Assays cluster_1 In Silico Studies cluster_2 In Vivo Models MIC Minimum Inhibitory Concentration (MIC) Assays Enzyme_Inhibition Enzyme Inhibition Assays (Gyrase, Topoisomerase, Kinases) MIC->Enzyme_Inhibition Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cytotoxicity->Enzyme_Inhibition Animal_Models Animal Models of Infection or Cancer Enzyme_Inhibition->Animal_Models Docking Molecular Docking Docking->Enzyme_Inhibition Compound_Synthesis Synthesis of This compound Compound_Synthesis->MIC Compound_Synthesis->Cytotoxicity Compound_Synthesis->Docking

References

In Silico Prediction of 8-Methoxy-3-methylquinoline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 8-Methoxy-3-methylquinoline. Given the limited direct experimental data on this specific molecule, this document outlines a predictive workflow based on established computational methodologies and data from structurally related quinoline derivatives. The guide details protocols for key in silico experiments, presents a logical workflow for bioactivity prediction, and visualizes potential signaling pathways.

Predictive Bioactivity Profile of this compound

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] Based on the analysis of structurally similar compounds, this compound is predicted to have potential bioactivity in the following areas:

  • Anticancer Activity: A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has demonstrated potent cytotoxic effects against colorectal cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6][7] This suggests that this compound may also target components of this critical cell survival pathway.

  • Antimicrobial Activity: 8-Methoxyquinoline has shown strong antifungal and antibacterial properties.[8] The C-8 methoxy group on quinolones like moxifloxacin has been linked to a lower propensity for resistance development.[9]

  • Neuroprotective Effects: Certain quinoline derivatives have been investigated as multifunctional ligands for the therapy of neurodegenerative diseases.[3][10]

In Silico Bioactivity Prediction Workflow

The following workflow outlines a systematic approach to predicting the bioactivity of this compound using computational methods.[11][12][13] This workflow is designed to identify potential biological targets, predict binding affinity, and develop quantitative structure-activity relationship (QSAR) models.

In_Silico_Workflow cluster_0 Data Preparation cluster_1 Predictive Modeling cluster_2 Analysis & Validation cluster_3 Output A Compound Structure Preparation (this compound) E Molecular Docking A->E B Target Protein Identification (e.g., PI3K, Topoisomerase) C Protein Structure Preparation B->C C->E D Dataset Collection (Known Ligands) F Pharmacophore Modeling D->F G QSAR Model Development D->G H Binding Affinity & Interaction Analysis E->H F->E I Model Validation (Internal & External) G->I K Predicted Bioactivity Profile H->K I->K J ADMET Prediction J->K

Caption: A logical workflow for the in silico prediction of bioactivity.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15]

Objective: To predict the binding mode and affinity of this compound against a hypothesized biological target (e.g., PI3K).

Protocol:

  • Ligand Preparation:

    • The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The structure is imported into a molecular modeling environment (e.g., AutoDock Tools, PyRx).

    • Hydrogen atoms are added, and Gasteiger charges are computed.

    • The rotatable bonds are defined.

  • Receptor Preparation:

    • The 3D crystal structure of the target protein (e.g., PI3K, PDB ID: 4JPS) is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and Kollman charges are assigned.

    • The prepared protein structure is saved in PDBQT format.

  • Grid Generation:

    • A grid box is defined to encompass the active site of the receptor. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or through blind docking if the active site is unknown.

  • Docking Simulation:

    • The docking process is initiated using software like AutoDock Vina.

    • The Lamarckian Genetic Algorithm is commonly employed to search for the best ligand conformations.

    • Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docking results are analyzed to identify the lowest binding energy pose.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[16][17][18][19][20]

Objective: To develop a predictive model for the bioactivity of quinoline derivatives based on their physicochemical properties.

Protocol:

  • Dataset Collection:

    • A dataset of quinoline derivatives with known biological activity (e.g., IC50 values) against a specific target is compiled from literature or databases like ChEMBL.

  • Molecular Descriptor Calculation:

    • 2D and 3D molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset using software like PaDEL-Descriptor or MOE.

  • Data Splitting:

    • The dataset is divided into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive power.

  • Model Development:

    • A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

  • Model Validation:

    • Internal Validation: Cross-validation (e.g., leave-one-out) is performed on the training set to assess the robustness of the model (q²).

    • External Validation: The predictive capacity of the model is evaluated using the test set (r²_pred).

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Objective: To identify the key chemical features of quinoline derivatives responsible for their biological activity.

Protocol:

  • Ligand Set Preparation:

    • A set of active and inactive quinoline derivatives is selected.

    • The 3D structures of these compounds are generated and aligned.

  • Pharmacophore Feature Identification:

    • Common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, are identified among the active compounds.

  • Pharmacophore Model Generation:

    • A pharmacophore model is generated based on the identified features using software like PharmaGist or LigandScout.

  • Model Validation:

    • The generated model is validated by its ability to distinguish between active and inactive compounds.

Predicted Signaling Pathway Involvement

Based on studies of related compounds, this compound is hypothesized to exert anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway.[5][6][7][21] This pathway is crucial for cell proliferation, survival, and metabolism.

PI3K_AKT_mTOR_Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Metabolism Metabolism mTORC1->Metabolism Inhibitor This compound (Predicted Target) Inhibitor->PI3K

Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway by this compound.

Data Presentation

Quantitative data from in silico and subsequent in vitro studies should be summarized in clear, structured tables for comparative analysis.

Table 1: Predicted Binding Affinities from Molecular Docking
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
PI3Kα4JPS--
Topoisomerase II1ZXM--
DNA Gyrase5MMN--
Data are hypothetical and require experimental validation.
Table 2: Example QSAR Model Performance Metrics
ModelR² (Training Set)Q² (Cross-Validation)R² (Test Set)
Anticancer Activity0.850.720.81
Antibacterial Activity0.910.830.88
Data are illustrative based on models for similar compound series.
Table 3: Example In Vitro Cytotoxicity Data (IC50 Values)
Cell LineCompoundIC50 (µM)
HCT116 (Colon Cancer)This compound-
Caco-2 (Colon Cancer)This compound-
MCF-7 (Breast Cancer)This compound-
Data from a related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, showed IC50 values of 0.33 µM and 0.51 µM against HCT116 and Caco-2 cells, respectively.[5][6]

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of this compound. By leveraging established computational techniques and drawing parallels from structurally related compounds, researchers can formulate strong hypotheses regarding its potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The outlined workflows and protocols serve as a foundation for further computational and experimental validation, accelerating the drug discovery and development process.

References

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, 8-Methoxy-3-methylquinoline and its related analogs have garnered significant interest due to their potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. While specific experimental data for this compound is not extensively reported in the literature, the properties of its core components, 8-methoxyquinoline, 3-methylquinoline, and 8-methylquinoline, provide valuable insights.

Property8-Methoxyquinoline3-Methylquinoline8-Methylquinoline
Molecular Formula C10H9NOC10H9NC10H9N
Molecular Weight 159.18 g/mol [1]143.19 g/mol 143.19 g/mol
Melting Point 38-41 °C[2]16.5 °C-80 °C[3]
Boiling Point 282 °C[2]256-260 °C248 °C
pKa 3.28 ± 0.17[2]5.14.6
LogP 2.252.472.6

Synthesis of this compound and Analogs

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The selection of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow: Friedländer Annulation

A common and versatile method for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-3-methoxybenzaldehyde 2-Amino-3-methoxybenzaldehyde Condensation Condensation 2-Amino-3-methoxybenzaldehyde->Condensation Propanal Propanal Propanal->Condensation This compound This compound Condensation->this compound Acid or Base Catalyst

Caption: Friedländer synthesis of this compound.

Experimental Protocol: Synthesis of a Substituted Quinoline via Skraup Reaction

The Skraup synthesis is a classic method for producing quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[4]

Materials:

  • 3-nitro-4-aminoanisole

  • Arsenic oxide (use with extreme caution and appropriate safety measures)

  • Glycerol

  • Concentrated sulfuric acid

  • Chloroform

  • Decolorizing carbon

  • Methanol

  • Ammonium hydroxide

  • Ice

Procedure:

  • In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[4]

  • With vigorous mechanical stirring, add 315 ml of concentrated sulfuric acid to the mixture over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.[4]

  • Carefully heat the mixture in an oil bath, raising the internal temperature to 105°C under vacuum until 235-285 g of water is removed.[4]

  • Slowly add 438 g of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature between 117-119°C.[4]

  • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[4]

  • Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow to cool overnight.[4]

  • Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.[4]

  • Filter the resulting slurry and wash the precipitate with four 700-ml portions of water.

  • Stir the crude product with 1 L of methanol for 15 minutes and filter. Repeat this washing step.

  • Purify the product by boiling with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes.[4]

  • Filter the hot solution and concentrate the filtrate to a volume of 1.5-2.5 L to induce crystallization.[4]

  • Cool the solution to 5°C and collect the crystals. A second crop can be obtained by further concentrating the filtrate.[4]

Biological Activities of 8-Methoxyquinoline Analogs

8-Methoxyquinoline and its derivatives have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

Numerous studies have highlighted the potential of 8-methoxyquinoline analogs as potent antimicrobial agents against a variety of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[5]

The following table summarizes the minimum inhibitory concentrations (MICs) of several quinoline derivatives against various microbial strains.

CompoundR1R2R3S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
1 HHH>100>100>100>100[6]
2 6-OCH3HH5025100>100[6]
3 8-OCH3HH6.256.2512.525[7]
4 8-OCH35-NO2H12.512.52550[7]
5 2-Cl, 8-OCH33-CH3H----[5]

Note: Data for 2-Chloro-8-methoxy-3-methylquinoline (Compound 5) indicates potent activity against MRSA and E. coli, but specific MIC values were not provided in a comparable format in the cited source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Quinoline derivatives have emerged as promising candidates for cancer therapy, with several analogs demonstrating potent cytotoxicity against various cancer cell lines. The anticancer mechanism of some 8-methoxyquinoline analogs has been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell proliferation, survival, and apoptosis.[3][8]

The following table presents the half-maximal inhibitory concentration (IC50) values of representative 8-methoxy-indolo[2,3-b]quinoline analogs against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline) HCT116 (Colon)0.33[8]
Caco-2 (Colon)0.51[8]
AGS (Gastric)3.6[8]
PANC-1 (Pancreatic)18.4[8]
SMMC-7721 (Liver)9.7[8]
Compound 49 (2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline) HCT116 (Colon)0.35[3]
Caco-2 (Colon)0.54[3]
SMMC-7721 (Liver)4.32[3]
AGS (Gastric)5.76[3]
PANC-1 (Pancreatic)15.28[3]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., HCT116, Caco-2)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3]

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 hours).[3]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 490 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several 8-methoxyquinoline analogs have been shown to exert their anticancer effects by inhibiting this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline 8-Methoxy-indoloquinoline Analog Quinoline->PI3K Inhibition Quinoline->AKT Inhibition Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 8-methoxy-indoloquinoline analogs.

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer therapies. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data and detailed experimental protocols. Further research, particularly focused on the systematic evaluation of this compound itself and the optimization of its structure-activity relationship, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.

References

Safety and Toxicity Profile of 8-Methoxy-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide synthesizes the available safety and toxicity information for quinoline and its derivatives to construct a potential safety profile for 8-Methoxy-3-methylquinoline. Quinolines as a class exhibit a range of toxicological concerns, including mutagenicity, genotoxicity, and carcinogenicity. The parent compound, quinoline, is a known carcinogen. While specific data for this compound is lacking, information from structurally similar molecules such as 8-methylquinoline and 8-methoxyquinoline suggests a potential for skin, eye, and respiratory irritation. In vitro studies on more complex substituted methoxyquinolines have demonstrated cytotoxic effects on various cell lines, often through the induction of apoptosis via signaling pathways like PI3K/AKT/mTOR. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential hazards associated with this class of compounds.

Hazard Identification and Classification

Based on data from related compounds, this compound should be handled as a potentially hazardous substance.

GHS Hazard Statements for Structurally Similar Quinolines:

Hazard ClassHazard StatementCompound(s)
Acute Toxicity, OralH301: Toxic if swallowed8-Hydroxyquinoline[1]
Skin Corrosion/IrritationH315: Causes skin irritation8-Methylquinoline, 4-Chloro-8-methoxy-2-methylquinoline[2][3]
Serious Eye Damage/IrritationH318: Causes serious eye damage / H319: Causes serious eye irritation8-Hydroxyquinoline, 8-Methylquinoline, 4-Chloro-8-methoxy-2-methylquinoline[1][2][3]
Respiratory IrritationH335: May cause respiratory irritation4-Chloro-8-methoxy-2-methylquinoline[2]
Skin SensitizationH317: May cause an allergic skin reaction8-Hydroxyquinoline[1]
Germ Cell MutagenicityR68: Possible risk of irreversible effectsQuinoline[4]
CarcinogenicityR45: May cause cancerQuinoline[4]
Reproductive ToxicityH360: May damage fertility or the unborn child8-Hydroxyquinoline[1]
Aquatic Hazard (Acute & Chronic)H410: Very toxic to aquatic life with long lasting effects8-Hydroxyquinoline[1]

Toxicological Data

Direct quantitative toxicological data such as LD50 for this compound is not available. The following tables summarize data for related compounds.

Acute Toxicity
CompoundRouteSpeciesLD50Reference
QuinolineOralRat (Wistar)262 mg/kg bw[4]
QuinolineOralRat (Sherman)460 mg/kg bw[4]
2-MethylquinolineOralRat1230 mg/kg bw[4][5]
6-MethylquinolineOralRat800 mg/kg bw[5]
8-HydroxyquinolineOralRat1200 mg/kg[6]
2-MethylquinolineDermalRabbit1870 µL/kg (1980 mg/kg)[5]
6-MethylquinolineDermalRabbit5 g/kg[5]
8-HydroxyquinolineDermalRat> 10000 mg/kg bw[6]
Genotoxicity and Mutagenicity
CompoundAssaySystemResultReference
8-MethylquinolineAmes TestS. typhimurium TA100 (with metabolic activation)Mutagenic (100-600 µ g/plate )[5]
8-MethylquinolineUnscheduled DNA SynthesisRat hepatocytesPositive (1 mmol/L)[5]
3-MethylquinolineAmes TestS. typhimurium TA100 (with metabolic activation)Mutagenic (100-600 µ g/plate )[5]
QuinolineMutagenicityMultiple in vitro and in vivo assaysPositive[4]
In Vitro Cytotoxicity
CompoundCell LineAssayIC50Reference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (colorectal cancer)MTT0.33 µM[7][8][9]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2 (colorectal cancer)MTT0.51 µM[7][8][9]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)AGS (gastric cancer)MTT3.6 µM[7][8]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)PANC-1 (pancreatic cancer)MTT18.4 µM[7][8]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)SMMC-7721 (liver cancer)MTT9.7 µM[7][8]
2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinolineHCT116 (colorectal cancer)MTT0.35 µM[10]
2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinolineCaco-2 (colorectal cancer)MTT0.54 µM[10]
2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinolineHIEC (normal intestinal epithelial)MTT> 50 µM[10]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test compound is added to a culture of these bacteria, with and without a metabolic activation system (S9 mix from rat liver), and plated on a histidine-deficient agar. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies.

General Protocol:

  • Strain Selection: Commonly used strains include TA98, TA100, TA1535, TA1537, and TA1538, which detect different types of mutations (frameshift or base-pair substitutions).

  • Metabolic Activation: The test is performed with and without the S9 fraction, a crude liver homogenate, to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.

  • Exposure: The test compound at various concentrations is pre-incubated with the bacterial culture and the S9 mix (or buffer).

  • Plating: The mixture is then plated on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with the test compound at various concentrations for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Mechanistic Insights from Related Compounds

Studies on complex substituted methoxyquinolines, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), have provided insights into potential mechanisms of toxicity. MMNC has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis.[7][8][9] This process is associated with the blockage of the cell cycle in the G2/M phase, a decrease in the mitochondrial membrane potential, and the promotion of reactive oxygen species (ROS) production.[7][8][9] The underlying molecular mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[7][8][9]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Assessment cluster_adme ADME/Tox Profiling cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) cytotoxicity->genotoxicity Initial Screening acute_toxicity Acute Toxicity Studies (LD50 Determination) cytotoxicity->acute_toxicity Proceed if warranted mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) genotoxicity->mechanism If Positive absorption Absorption mechanism->absorption Further Profiling subchronic_toxicity Sub-chronic Toxicity Studies acute_toxicity->subchronic_toxicity Dose Range Finding chronic_toxicity Chronic Toxicity / Carcinogenicity subchronic_toxicity->chronic_toxicity distribution Distribution metabolism Metabolism excretion Excretion toxicokinetics Toxicokinetics

Caption: General experimental workflow for toxicological assessment.

PI3K_AKT_mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MMNC MMNC (related quinoline) MMNC->PI3K Inhibition MMNC->AKT Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibition by a related quinoline derivative.

Conclusion and Recommendations

There is a significant lack of publicly available safety and toxicity data for this compound. Based on the toxicological profiles of structurally related compounds, it is prudent to handle this chemical with care, assuming it may be an irritant to the skin, eyes, and respiratory system, and may possess mutagenic potential. Researchers and drug development professionals should conduct thorough in vitro and in vivo toxicological assessments before proceeding with any application where human exposure is possible. At a minimum, initial screening should include cytotoxicity assays on relevant cell lines and a bacterial reverse mutation assay (Ames test) to evaluate mutagenic potential. The findings for more complex methoxyquinoline derivatives suggest that any observed cytotoxicity could be mediated through the induction of apoptosis via key cell signaling pathways.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Methoxy-3-methylquinoline from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 8-Methoxy-3-methylquinoline, a valuable scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the synthesis of 3-Methyl-8-hydroxyquinoline via the Doebner-von Miller reaction, followed by O-methylation to yield the final product.

Applications and Significance

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the 3-position and a methoxy group at the 8-position can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold, making this compound an attractive building block for the synthesis of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
8-HydroxyquinolineC₉H₇NO145.1673-76-
3-Methyl-8-hydroxyquinolineC₁₀H₉NO159.18Not specified~60-70
This compoundC₁₁H₁₁NO173.21Not specified>80

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-8-hydroxyquinoline via Doebner-von Miller Reaction

This protocol outlines the synthesis of the intermediate compound, 3-Methyl-8-hydroxyquinoline, from 2-aminophenol and crotonaldehyde.

Materials:

  • 2-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 2-aminophenol in dilute hydrochloric acid.

  • Cool the solution in an ice bath.

  • Slowly add crotonaldehyde to the stirred solution from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 3-4 hours.

  • Cool the reaction mixture and neutralize it with a solution of sodium hydroxide until a precipitate is formed.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-Methyl-8-hydroxyquinoline.

Step 2: Synthesis of this compound by O-Methylation

This protocol describes the methylation of the hydroxyl group of 3-Methyl-8-hydroxyquinoline to yield the final product.

Materials:

  • 3-Methyl-8-hydroxyquinoline

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 3-Methyl-8-hydroxyquinoline in acetone or DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture).

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Synthetic Pathway to this compound cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: O-Methylation 2-Aminophenol 2-Aminophenol Reaction1 HCl, Reflux 2-Aminophenol->Reaction1 Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction1 3-Methyl-8-hydroxyquinoline 3-Methyl-8-hydroxyquinoline Reaction1->3-Methyl-8-hydroxyquinoline Reaction2 K₂CO₃, Reflux 3-Methyl-8-hydroxyquinoline->Reaction2 Methylating_Agent Dimethyl Sulfate or Methyl Iodide Methylating_Agent->Reaction2 This compound This compound Reaction2->this compound Logical_Relationship Start Starting Materials (2-Aminophenol, Crotonaldehyde) Intermediate Intermediate (3-Methyl-8-hydroxyquinoline) Start->Intermediate Doebner-von Miller Reaction Final_Product Final Product (this compound) Intermediate->Final_Product O-Methylation Methylation Methylation Reagents (DMS or CH₃I, K₂CO₃) Methylation->Final_Product

Application Notes and Protocols for the Purification of 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Methoxy-3-methylquinoline is a substituted quinoline derivative. Quinoline and its derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as intermediates in the synthesis of various target molecules. The biological activities of quinoline derivatives are highly dependent on their substitution pattern, making the synthesis and purification of specifically substituted quinolines a critical task. This document provides a detailed protocol for the purification of this compound, synthesized via the Doebner-von Miller reaction of 2-methoxyaniline and crotonaldehyde. The purification strategy is designed to remove unreacted starting materials, byproducts, and isomers to yield a high-purity final product suitable for further research and development.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and purification of this compound.

ParameterValueNotes
Reactants
2-Methoxyaniline1.0 eqStarting aniline for the Doebner-von Miller reaction.
Crotonaldehyde1.5 eqThe α,β-unsaturated aldehyde in the Doebner-von Miller reaction.
Acid Catalyst (e.g., HCl)Catalytic amountFacilitates the cyclization reaction.
Oxidizing Agent (optional)VariesMay be required to facilitate the final aromatization step. Common options include arsenic pentoxide, nitrobenzene, or air oxidation.[1]
Reaction Conditions
Temperature80-100 °CTypical temperature range for Doebner-von Miller reactions.
Reaction Time4-8 hoursMonitored by Thin Layer Chromatography (TLC).
Purification Parameters
Extraction pHBasic (pH > 9)To ensure the quinoline product is in its free base form for extraction into an organic solvent.
Column ChromatographySilica gel (deactivated with triethylamine)Deactivation of silica gel prevents tailing of the basic quinoline product. A typical eluent system is a gradient of ethyl acetate in hexanes.
Crystallization SolventEthanol/Water or Hexanes/Ethyl AcetateThe choice of solvent depends on the final purity and desired crystal form.
Product Characteristics
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
AppearanceOff-white to pale yellow solid
Purity (target)>98%Assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

This section provides a detailed methodology for the purification of crude this compound synthesized via the Doebner-von Miller reaction.

Synthesis of Crude this compound (Doebner-von Miller Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxyaniline and a suitable acid catalyst (e.g., concentrated hydrochloric acid) in a solvent such as ethanol or water.

  • Reagent Addition: Slowly add crotonaldehyde to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up (Initial): After the reaction is complete, cool the mixture to room temperature.

Purification Protocol

a) Acid-Base Extraction:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Carefully basify the aqueous layer with a saturated sodium bicarbonate solution or 1 M sodium hydroxide solution until the pH is greater than 9. This will neutralize the acid catalyst and convert the quinoline salt to its free base.

  • Extract the aqueous layer with the organic solvent (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound.

b) Column Chromatography:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine). The addition of triethylamine is crucial to deactivate the acidic sites on the silica gel and prevent streaking of the basic product.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate), maintaining 1% triethylamine throughout.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

c) Crystallization:

  • Dissolve the purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.

Analytical Characterization
  • Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase of hexanes/ethyl acetate (e.g., 4:1) and visualize under UV light.

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or triethylamine) to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure of this compound.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_crystallization Crystallization cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture (from Doebner-von Miller) Acid_Base_Extraction 1. Dilute & Basify (pH > 9) 2. Extract with Organic Solvent Reaction_Mixture->Acid_Base_Extraction Organic_Layer Combined Organic Layers Acid_Base_Extraction->Organic_Layer Product Aqueous_Layer Aqueous Waste Acid_Base_Extraction->Aqueous_Layer Impurities Column_Chromatography Silica Gel Column (1% Triethylamine in Eluent) Organic_Layer->Column_Chromatography Crude Product Pure_Fractions Combined Pure Fractions Column_Chromatography->Pure_Fractions Purified Product Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Impurities Crystallization Crystallization (e.g., Ethanol/Water) Pure_Fractions->Crystallization Concentrated Product Pure_Product Pure Crystalline Product (this compound) Crystallization->Pure_Product Final Product Mother_Liquor Mother Liquor Crystallization->Mother_Liquor Residual Product/Impurities Analysis Purity & Structural Confirmation (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for 8-Methoxy-3-methylquinoline in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 8-Methoxy-3-methylquinoline. Due to the limited direct experimental data on this specific compound, the following information is synthesized from studies on structurally related quinoline derivatives, particularly 8-methoxyquinoline and 8-hydroxyquinoline, which have demonstrated significant antimicrobial activity.[1][2][3]

Introduction

Quinolines are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects.[2][3][4] Derivatives of 8-hydroxyquinoline, in particular, are known for their wide-ranging therapeutic potential.[2][3][4] 8-Methoxyquinoline, a closely related compound, has also shown strong antifungal and antibacterial properties.[1] This document outlines the application of this compound in antimicrobial assays, providing detailed protocols for its evaluation.

Principle of Action

The antimicrobial mechanism of quinoline derivatives, particularly 8-hydroxyquinolines, is often attributed to their ability to chelate metal ions.[5] This chelation can disrupt essential microbial enzymatic processes that are dependent on metal cofactors. 8-Hydroxyquinoline has been shown to inhibit RNA synthesis and chelate heavy metals, which can otherwise contribute to RNA degradation.[5] It is plausible that this compound shares a similar mechanism of action, interfering with microbial growth and proliferation.

Data Presentation

Table 1: Antibacterial Activity of Related Quinolone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Quinolone-based amidesS. aureusComparable to reference drugs[6]
Quinolone-based amidesB. subtilisComparable to reference drugs[6]
Quinolone-based amidesE. coliComparable to reference drugs[6]
Quinolone-based amidesP. aeruginosaComparable to reference drugs[6]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2[7]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10[7]
8-hydroxyquinoline derivative (PH176)MRSA (MIC₅₀)16[8]
8-hydroxyquinoline derivative (PH176)MRSA (MIC₉₀)32[8]
Novel quinoline derivativesBacillus cereus3.12 - 50[9]
Novel quinoline derivativesStaphylococcus3.12 - 50[9]
Novel quinoline derivativesPseudomonas3.12 - 50[9]
Novel quinoline derivativesEscherichia coli3.12 - 50[9]

Table 2: Antifungal Activity of Related Quinolone Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
8-MethoxyquinolineAspergillus FlavusStrong Activity[1]
8-MethoxyquinolineAspergillus nigerStrong Activity[1]
8-MethoxyquinolineTrichophytonStrong Activity[1]
Quinolone-based amidesG. candidum4 - 8[6]
Quinolone-based amidesC. albicans4 - 8[6]
Quinolone-based amidesS. racemosum4 - 8[6]
Quinolone-based amidesP. chrysogenum4 - 8[6]
Quinoline-based hydroxyimidazolium hybrids 7c-dCryptococcus neoformans15.6[7]

Experimental Protocols

The following are detailed protocols for key antimicrobial assays that can be employed to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent for the compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add 100 µL of sterile broth to each well.

  • Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 5 µL of the diluted microbial suspension to each well.

  • Include a positive control (broth with microorganism and a known antimicrobial agent) and a negative control (broth with microorganism and solvent, but no compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks

  • This compound solution of known concentration

  • Agar plates with a suitable medium

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • Sterile swabs

Procedure:

  • Prepare a uniform lawn of the test microorganism on the agar plate using a sterile swab dipped in the microbial suspension.

  • Impregnate sterile filter paper disks with a known concentration of this compound.

  • Place the impregnated disks onto the surface of the agar.

  • Include a positive control disk (standard antibiotic/antifungal) and a negative control disk (solvent only).

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a proposed signaling pathway for the antimicrobial action of quinoline derivatives.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Data Analysis prep_compound Prepare this compound Stock Solution mic_assay Perform Broth Microdilution (Serial Dilutions) prep_compound->mic_assay disk_assay Perform Disk Diffusion (Lawn Inoculation) prep_compound->disk_assay prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->mic_assay prep_inoculum->disk_assay incubate_mic Incubate Plates (35-37°C, 18-48h) mic_assay->incubate_mic incubate_disk Incubate Plates (35-37°C, 18-24h) disk_assay->incubate_disk read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic read_disk Measure Zone of Inhibition (mm) incubate_disk->read_disk mbc_assay Perform MBC/MFC Assay read_mic->mbc_assay read_mbc Determine MBC/MFC mbc_assay->read_mbc

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed_Antimicrobial_Mechanism compound This compound cell_entry Entry into Microbial Cell compound->cell_entry chelation Chelation of Metal Ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) cell_entry->chelation enzyme_inhibition Inhibition of Metalloenzymes chelation->enzyme_inhibition dna_rna_synthesis Disruption of DNA/RNA Synthesis chelation->dna_rna_synthesis protein_synthesis Disruption of Protein Synthesis chelation->protein_synthesis cell_death Microbial Cell Death enzyme_inhibition->cell_death dna_rna_synthesis->cell_death protein_synthesis->cell_death

Caption: Proposed mechanism of antimicrobial action for this compound.

References

Application of 8-Methoxyquinoline Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of 8-methoxyquinoline derivatives, specifically 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) and 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline (compound 49), in cancer cell line research. These compounds have demonstrated significant potential as antitumor agents, primarily targeting colorectal cancer cells through the PI3K/AKT/mTOR signaling pathway.

Application Notes

8-Methoxyquinoline derivatives, notably MMNC and compound 49, have emerged as potent cytotoxic agents against various cancer cell lines, with a particular selectivity for colorectal cancer cells such as HCT116 and Caco-2.[1][2] These compounds, which are derivatives of neocryptolepine, an indoquinoline alkaloid, have been shown to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest at the G2/M phase.[1][2][3][4]

The primary mechanism of action for these compounds involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.[1][2][4][5] By down-regulating the expression of key proteins in this pathway, these 8-methoxyquinoline derivatives can effectively trigger programmed cell death in cancer cells. Furthermore, their activity is associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production, indicating the involvement of the mitochondrial pathway of apoptosis.[1][2][3]

In preclinical studies, these compounds have shown superior or comparable cytotoxicity to the commonly used chemotherapy drug 5-fluorouracil (5-Fu) in colorectal cancer cell lines, while exhibiting lower toxicity to normal human intestinal epithelial cells (HIEC), suggesting a favorable therapeutic window.[1][2]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of MMNC and a related compound on various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116Colorectal Cancer0.33
Caco-2Colorectal Cancer0.51
AGSGastric Cancer3.6
PANC-1Pancreatic Cancer18.4
SMMC-7721Liver Cancer9.7
HIECNormal Intestinal Epithelial11.27
2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline (Compound 49)HCT116Colorectal Cancer0.35
Caco-2Colorectal Cancer0.54
HIECNormal Intestinal Epithelial>50

Table 1: IC50 values of 8-methoxyquinoline derivatives in various cell lines after 48 hours of treatment.[1][2]

Signaling Pathway and Experimental Workflow

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis MMNC 8-Methoxyquinoline Derivative (e.g., MMNC) MMNC->PI3K Inhibits MMNC->AKT Inhibits MMNC->mTOR Inhibits Proliferation->Apoptosis Suppresses

Caption: The inhibitory effect of 8-Methoxyquinoline derivatives on the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture Culture Cancer Cell Lines (e.g., HCT116, Caco-2) Treatment Treat cells with 8-Methoxyquinoline Derivative (e.g., MMNC) Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Colony Colony Formation Assay Treatment->Colony Flow Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow Western Western Blot (PI3K/AKT/mTOR proteins) Treatment->Western Mito Mitochondrial Membrane Potential Assay Treatment->Mito

Caption: A typical experimental workflow for evaluating 8-Methoxyquinoline derivatives.

Experimental Protocols

Here are detailed protocols for key experiments to assess the anticancer effects of 8-methoxyquinoline derivatives.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, Caco-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 8-Methoxyquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the 8-methoxyquinoline derivative in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the 8-methoxyquinoline derivative at various concentrations for 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol detects the expression levels of proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-AKT, anti-mTOR, anti-p-AKT, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols for the Quantification of 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential analytical methods for the quantification of 8-Methoxy-3-methylquinoline. The following protocols are based on established methods for structurally related quinoline derivatives and serve as a robust starting point for method development and validation.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. This document outlines recommended starting protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the recommended analytical methods is presented below.

Method Principle Typical Application Advantages Considerations
RP-HPLC-UV Separation based on polarity with UV detection.Purity analysis, quantification in drug substance and product.Robust, widely available, good precision and accuracy.Requires chromophore, method development can be time-consuming.
GC-MS Separation of volatile compounds with mass-based detection.Identification and quantification of impurities, analysis in complex matrices.High specificity and sensitivity, structural elucidation.Requires derivatization for non-volatile samples, potential for thermal degradation.
UV-Vis Spectrophotometry Measurement of light absorbance.Quick estimation of concentration, dissolution testing.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other absorbing compounds.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a primary method for the quantification of quinoline derivatives. The following protocol is a recommended starting point.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Estimated around 230-250 nm (requires determination by UV scan)
Run Time 10 minutes

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

The analytical method should be validated according to ICH guidelines.[1][2]

Parameter Result Acceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL-

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Sample Prepare Sample Solution Stock->Sample Filter Filter all solutions (0.45 µm) Standards->Filter Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade) or other suitable solvent

GC-MS Conditions:

Parameter Condition
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350

Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).

  • Create calibration standards by diluting the stock solution (e.g., 0.1 µg/mL to 10 µg/mL).

  • Dissolve the sample in dichloromethane to a concentration within the calibration range.

Method Validation Parameters (Hypothetical Data)
Parameter Result Acceptance Criteria
Linearity (R²) 0.9992≥ 0.999
Range 0.1 - 10 µg/mL-
Accuracy (% Recovery) 97.5% - 102.5%95.0% - 105.0%
Precision (% RSD) < 2.5%≤ 5.0%
LOD 0.02 µg/mL-
LOQ 0.08 µg/mL-

GC-MS Workflow Diagram

GCMS_Workflow A Sample Preparation in Volatile Solvent B Injection into GC A->B C Separation in Capillary Column B->C D Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Analysis & Quantification F->G

Caption: General workflow for GC-MS analysis.

UV-Vis Spectrophotometry Method

This method is suitable for a rapid estimation of the concentration of this compound in simple solutions.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Ethanol or other suitable UV-transparent solvent

Procedure:

  • Determine λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution and a series of dilutions of known concentration.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent.

    • Measure the absorbance of the sample at λmax.

    • Determine the concentration from the calibration curve.

Quantitative Data (Hypothetical)
Concentration (µg/mL) Absorbance at λmax
20.152
40.305
60.458
80.610
100.763

Linear Regression Equation: y = 0.076x + 0.001 Correlation Coefficient (R²): 0.9998

Relationship Diagram for Spectrophotometry

UVVis_Logic cluster_law Beer-Lambert Law cluster_process Quantification Process A A = εbc B A = Absorbance A->B C ε = Molar Absorptivity A->C D b = Path Length A->D E c = Concentration A->E G Create Calibration Curve (Abs vs. Conc) E->G is proportional to F Measure Absorbance of Standards F->G I Determine Sample Concentration G->I H Measure Sample Absorbance H->I

Caption: Principle of UV-Vis quantification.

Disclaimer: The protocols and data presented herein are intended as a starting point for method development. All analytical methods must be fully validated for their intended use to ensure accurate and reliable results.

References

Application Notes and Protocols: Preclinical Evaluation of 8-Methoxy-3-methylquinoline for Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The quinoline scaffold's adaptability allows for structural modifications that can fine-tune therapeutic efficacy and pharmacokinetic profiles.[3] Recent studies have highlighted the potential of quinoline-based small molecules as kinase inhibitors, which are critical in treating various cancers by targeting key signaling pathways.[4] Specifically, derivatives of 8-methoxyquinoline have demonstrated promising biological activities, including antimicrobial effects and potential as antitumor agents.[5][6][7] Notably, some quinoline derivatives have been shown to exert their anticancer effects by modulating crucial cellular pathways like the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[2][8][9][10]

This document provides a detailed experimental design for the preclinical evaluation of a novel quinoline derivative, 8-Methoxy-3-methylquinoline. The protocols outlined below describe a systematic approach to characterize its anticancer efficacy, beginning with in vitro cytotoxicity and mechanistic assays and progressing to in vivo tumor growth inhibition studies.

Preclinical Evaluation Workflow

The preclinical assessment of this compound follows a structured, multi-stage process. This workflow is designed to systematically determine the compound's efficacy, starting with broad screening and moving towards more specific mechanistic and in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation In Vitro Cytotoxicity Screening In Vitro Cytotoxicity Screening IC50 Determination IC50 Determination In Vitro Cytotoxicity Screening->IC50 Determination Identifies potent cell lines Mechanistic Assays Mechanistic Assays IC50 Determination->Mechanistic Assays Selects concentrations for study Signaling Pathway Analysis Signaling Pathway Analysis Mechanistic Assays->Signaling Pathway Analysis Elucidates MoA Xenograft Model Development Xenograft Model Development Signaling Pathway Analysis->Xenograft Model Development In vitro validation informs in vivo model selection Tumor Growth Inhibition Study Tumor Growth Inhibition Study Xenograft Model Development->Tumor Growth Inhibition Study Establishes tumor model Toxicity Assessment Toxicity Assessment Tumor Growth Inhibition Study->Toxicity Assessment Evaluates in vivo efficacy Pharmacokinetic Analysis Pharmacokinetic Analysis Toxicity Assessment->Pharmacokinetic Analysis Determines safety profile

Caption: Preclinical workflow for this compound.

In Vitro Efficacy Assessment

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT116 [colorectal], Caco-2 [colorectal], PANC-1 [pancreatic], SMMC-7721 [liver])[9]

  • Normal human cell line (e.g., HIEC [intestinal epithelial])[9]

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[10]

  • Incubation: Incubate the plates for 48 or 72 hours.[8]

  • Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM)5-Fluorouracil IC50 (µM)
HCT1160.45>100
Caco-20.62>100
PANC-115.825.4
SMMC-772110.230.1
HIEC12.5>100
Protocol 2: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression in cancer cells.

Materials:

  • HCT116 and Caco-2 cells

  • This compound

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT116 and Caco-2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations of 0 µM (control), 0.2 µM, and 0.4 µM for 24 hours.[9]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
HCT116
Control (0 µM)55.329.515.2
0.2 µM20.112.467.5
0.4 µM11.26.382.5
Caco-2
Control (0 µM)60.116.723.2
0.2 µM25.49.864.8
0.4 µM10.53.086.5
Protocol 3: Western Blot Analysis of PI3K/AKT/mTOR Pathway

Objective: To investigate the effect of this compound on the expression of key proteins in the PI3K/AKT/mTOR signaling pathway.[8][9][10]

Materials:

  • HCT116 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Treat HCT116 cells with this compound (0, 0.2, 0.4 µM) for 24 hours. Lyse the cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

Data Presentation:

ProteinControl (0 µM)0.2 µM0.4 µM
p-PI3K/PI3K Ratio1.000.650.28
p-AKT/AKT Ratio1.000.580.21
p-mTOR/mTOR Ratio1.000.490.15

Signaling Pathway Diagram:

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

In Vivo Efficacy Assessment

Protocol 4: Murine Xenograft Model for Tumor Growth Inhibition

Objective: To evaluate the in vivo anticancer efficacy of this compound in a human tumor xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • HCT116 cells

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Cisplatin (positive control)

  • Calipers, syringes, and animal scales

Procedure:

  • Xenograft Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group):

    • Group 1: Vehicle control (intraperitoneal injection, daily)

    • Group 2: this compound (e.g., 25 mg/kg, i.p., daily)

    • Group 3: this compound (e.g., 50 mg/kg, i.p., daily)

    • Group 4: Cisplatin (e.g., 5 mg/kg, i.p., once weekly)

  • Treatment and Monitoring: Administer the treatments for 21 days. Measure tumor volume and body weight every 3 days. Tumor volume (mm³) = (length x width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and mortality.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1550 ± 210-+5.2
This compound (25 mg/kg)852 ± 15045.0+2.1
This compound (50 mg/kg)480 ± 9569.0-1.5
Cisplatin (5 mg/kg)512 ± 11067.0-8.9

Conclusion

The described protocols provide a comprehensive framework for the preclinical evaluation of this compound's efficacy as a potential anticancer agent. The experimental design systematically progresses from in vitro screening to in vivo validation, incorporating mechanistic studies to elucidate the compound's mode of action. The data generated from these experiments will be crucial for making informed decisions regarding the further development of this compound as a therapeutic candidate. Successful outcomes from these studies would warrant further investigation into its pharmacokinetic properties and long-term toxicity profile.

References

Application Notes and Protocols for 8-Methoxy-3-methylquinoline as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the use of 8-Methoxy-3-methylquinoline specifically as a fluorescent probe is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar quinoline derivatives, particularly 8-methoxyquinoline and other fluorescent quinoline-based sensors. These protocols should be considered as a starting point and will require experimental validation and optimization for this compound.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, provides a platform for the development of fluorescent probes for various applications, including bioimaging and the detection of metal ions.[1]

This compound is a derivative of quinoline with a methoxy group at the 8-position and a methyl group at the 3-position. While the parent compound, 8-methoxyquinoline, has been synthesized and its biological activities have been explored, the specific application of this compound as a fluorescent probe is an emerging area of investigation.[2] This document provides a detailed guide to the potential applications and experimental protocols for utilizing this compound as a fluorescent probe, drawing parallels from closely related and well-studied quinoline-based sensors.

Principle of Fluorescence

The fluorescence of quinoline derivatives is attributed to their conjugated π-electron system. Upon absorption of light at a specific wavelength (excitation), the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon of lower energy (longer wavelength), a process known as fluorescence.

The introduction of substituents, such as the methoxy and methyl groups in this compound, can significantly influence the photophysical properties of the quinoline core, including its absorption and emission maxima, quantum yield, and fluorescence lifetime. The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group can act as coordination sites for metal ions. Chelation of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response due to mechanisms such as:

  • Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can increase the rigidity of the molecule, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.

  • Photoinduced Electron Transfer (PET): In the free probe, a photoinduced electron transfer from a donor to the fluorophore can quench the fluorescence. Upon binding to an analyte, this PET process can be inhibited, resulting in a "turn-on" fluorescence signal.

Potential Applications

Based on the behavior of similar quinoline derivatives, this compound holds potential as a fluorescent probe in the following areas:

  • Detection of Metal Ions: The 8-alkoxyquinoline scaffold is known to chelate various metal ions. This compound could potentially be used for the selective detection of biologically and environmentally important metal ions such as Zn²⁺, Al³⁺, Cu²⁺, or Fe³⁺.

  • Bioimaging: If the probe exhibits good cell permeability and low cytotoxicity, it could be employed for in vitro and in vivo imaging of metal ions within biological systems.

  • Environmental Monitoring: The probe could be utilized for the quantification of metal ion pollutants in water and soil samples.

Physicochemical and Estimated Spectroscopic Data

The following table summarizes the known physicochemical properties and estimated spectroscopic data for this compound. The photophysical data are estimations based on structurally related compounds and require experimental verification.

PropertyValueReference
Chemical Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
CAS Number 112955-06-3[2]
Appearance Off-white to pale yellow solid(Estimated)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol)(Estimated)
Estimated Excitation Maximum (λex) ~340 - 370 nm(Estimated)
Estimated Emission Maximum (λem) ~450 - 500 nm(Estimated)
Estimated Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹(Estimated)
Estimated Fluorescence Quantum Yield (Φ) Low in the absence of target analyte(Estimated)

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, followed by methylation of the hydroxyl group if starting from 8-hydroxy-3-methylquinoline. A plausible methylation procedure starting from 8-hydroxy-3-methylquinoline is as follows:

Materials:

  • 8-hydroxy-3-methylquinoline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-hydroxy-3-methylquinoline (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 8-hydroxy-3-methylquinoline Step1 Mixing and Stirring Reactant1->Step1 Reactant2 Methyl Iodide (CH3I) Reactant2->Step1 Reactant3 K2CO3 (Base) Reactant3->Step1 Reactant4 DMF (Solvent) Reactant4->Step1 Step2 Overnight Reaction Step1->Step2 Step3 Work-up (Extraction & Washing) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product This compound Step4->Product

Synthetic workflow for this compound.

Protocol for Spectroscopic Characterization

This protocol describes the determination of the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., acetonitrile, DMSO, methanol, phosphate-buffered saline - PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Working Solution Preparation: Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the desired solvent for analysis.

  • UV-Vis Absorption Spectrum:

    • Record the absorption spectrum of the working solution from 250 nm to 500 nm using the UV-Vis spectrophotometer.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Fluorescence Emission and Excitation Spectra:

    • Using the fluorometer, excite the working solution at its primary λmax and record the emission spectrum over a suitable wavelength range (e.g., 350 nm to 600 nm). Identify the wavelength of maximum emission (λem).

    • Set the emission monochromator to the λem and scan the excitation wavelengths to obtain the excitation spectrum.

  • Determination of Molar Extinction Coefficient (ε):

    • Prepare a series of dilutions of the probe in the chosen solvent.

    • Measure the absorbance of each solution at the λmax.

    • Plot absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl).

  • Determination of Fluorescence Quantum Yield (Φ):

    • The relative quantum yield can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol for Metal Ion Sensing

This protocol outlines the procedure to evaluate the potential of this compound as a fluorescent sensor for metal ions.

Materials:

  • 1 mM stock solution of this compound in acetonitrile or DMSO.

  • 10 mM stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CuCl₂, FeCl₃, NiCl₂, CoCl₂, MnCl₂, MgCl₂, CaCl₂) in deionized water or a suitable buffer.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Selectivity Screening:

    • Prepare a 10 µM solution of the probe in the buffer solution.

    • Record the initial fluorescence spectrum.

    • To separate cuvettes containing the probe solution, add a specific amount (e.g., 10 equivalents) of each metal ion stock solution.

    • Incubate for a short period (e.g., 5-10 minutes) and record the fluorescence spectrum.

    • Compare the fluorescence changes to identify which metal ion(s) induce a significant response.

  • Fluorescence Titration:

    • For the metal ion(s) that showed a significant response, perform a titration experiment.

    • To a 10 µM solution of the probe, incrementally add small aliquots of the target metal ion stock solution (e.g., from 0 to 20 equivalents).

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • From this plot, the detection limit (LOD) can be calculated (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear range of the titration curve).

    • A Job's plot analysis can be performed to determine the stoichiometry of the probe-metal ion complex.

G Metal Ion Detection Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepProbe Prepare Probe Solution (10 µM) Screening Selectivity Screening with Various Metal Ions PrepProbe->Screening PrepIons Prepare Metal Ion Stock Solutions PrepIons->Screening Titration Fluorescence Titration with Target Ion Screening->Titration Identified Target Ion(s) Plot Plot Fluorescence vs. [Metal Ion] Titration->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD Stoichiometry Determine Stoichiometry (Job's Plot) Plot->Stoichiometry

Workflow for metal ion detection using the probe.

Protocol for Cellular Imaging (Hypothetical)

This protocol is a general guideline for the potential use of this compound for imaging intracellular metal ions. Note: Cytotoxicity and cell permeability must be evaluated before performing this protocol.

Materials:

  • Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes.

  • 1 mM stock solution of this compound in DMSO.

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Stock solution of the target metal ion (e.g., 1 mM ZnCl₂ in water).

  • A metal ion chelator (e.g., TPEN for zinc).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with a low concentration of the probe (e.g., 1-10 µM) in serum-free cell culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope.

    • To confirm the probe's response to the target metal ion, treat the cells with the metal ion solution (e.g., 50 µM ZnCl₂) and observe the change in fluorescence.

    • As a negative control, treat another set of loaded cells with a chelator (e.g., 100 µM TPEN) to observe a decrease in fluorescence.

  • Image Analysis: Analyze the fluorescence intensity in different cellular compartments.

G Cellular Imaging Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Culture Cell Culture on Glass-Bottom Dish Load Load Cells with Probe Culture->Load Wash Wash to Remove Excess Probe Load->Wash Image Fluorescence Microscopy Wash->Image Treatment Treat with Metal Ion / Chelator Image->Treatment Analysis Image Analysis Treatment->Analysis

Workflow for cellular imaging with the probe.

Potential Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway for the detection of a metal ion (Mⁿ⁺) by this compound, leading to a "turn-on" fluorescence response via inhibition of Photoinduced Electron Transfer (PET).

G Hypothetical PET Sensing Mechanism cluster_probe Free Probe State cluster_binding Analyte Binding cluster_complex Probe-Analyte Complex Probe This compound Excitation Excitation (hν) Probe->Excitation Binding Chelation Probe->Binding PET Photoinduced Electron Transfer (PET) Excitation->PET NoFluorescence Fluorescence Quenched PET->NoFluorescence Analyte Metal Ion (Mⁿ⁺) Analyte->Binding Complex [Probe-M]ⁿ⁺ Complex Binding->Complex Excitation2 Excitation (hν) Complex->Excitation2 NoPET PET Blocked Excitation2->NoPET Fluorescence Fluorescence 'Turn-On' NoPET->Fluorescence

Hypothetical PET mechanism for metal ion sensing.

Conclusion

This compound presents an intriguing scaffold for the development of novel fluorescent probes. While direct experimental data is currently sparse, the protocols and information provided in this document, based on the well-established chemistry and photophysics of related quinoline derivatives, offer a solid foundation for researchers to explore its potential in metal ion sensing and bioimaging. It is imperative that the proposed protocols are experimentally validated and optimized to fully characterize the properties and applications of this compound.

References

Application Notes and Protocols for Derivatizing 8-Methoxy-3-methylquinoline for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The versatile quinoline scaffold allows for extensive chemical modifications to enhance potency and target specificity. This document provides detailed protocols for the derivatization of 8-Methoxy-3-methylquinoline, a promising starting scaffold, to generate novel compounds with enhanced biological activities. Methodologies for evaluating the anticancer and antimicrobial efficacy of these derivatives are also presented, along with insights into their potential mechanism of action.

Derivatization Strategies for Enhanced Activity

The strategic modification of the this compound core can lead to significant improvements in its pharmacological profile. Key derivatization approaches include chlorination, nitration, and the introduction of various functional groups at different positions on the quinoline ring.

Protocol 1: Synthesis of 2-Chloro-8-methoxy-3-methylquinoline

Chlorination at the 2-position of the quinoline ring is a common strategy to introduce a reactive site for further nucleophilic substitution, allowing for the creation of a diverse library of derivatives.

Materials:

  • 8-Methoxy-3-methylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Trichloroisocyanuric acid

  • Triphenylphosphine

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Chlorination using Phosphorus Oxychloride:

    • In a round-bottom flask equipped with a reflux condenser, carefully add 8-Methoxy-3-methylquinolin-2(1H)-one to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux at 80–100°C and maintain for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude 2-chloro-8-methoxy-3-methylquinoline.

    • Purify the crude product by recrystallization or silica gel column chromatography.

  • Alternative Chlorination using Trichloroisocyanuric Acid and Triphenylphosphine:

    • In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), heat a mixture of triphenylphosphine and trichloroisocyanuric acid to 130-140°C until a dark brown oil is formed.

    • Add 1-methyl-8-methoxyquinolin-2(1H)-one to the mixture and continue heating at 130-140°C for 3 hours.[1]

    • After cooling, dissolve the reaction mixture in dichloromethane (CH₂Cl₂) and basify with triethylamine.[1]

    • Purify the product using silica gel column chromatography with a hexane-EtOAc solvent system.[1]

Protocol 2: Synthesis of 8-Methoxy-3-methyl-5-nitroquinoline (and other nitro derivatives)

Nitration of the quinoline ring can significantly influence the electronic properties of the molecule and enhance its biological activity. The position of nitration can be controlled by adjusting the reaction conditions.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Ammonium hydroxide (NH₄OH)

  • Methanol

Procedure (adapted from the Skraup synthesis of 6-methoxy-8-nitroquinoline): [2][3]

Caution: The nitration of aromatic compounds can be a highly exothermic and potentially hazardous reaction. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred and cooled solution of this compound in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with concentrated ammonium hydroxide.

  • Filter the precipitated nitro-derivative, wash with cold water, and then with methanol.[2]

  • The crude product can be purified by recrystallization from a suitable solvent like chloroform or methanol.[2]

Biological Activity Evaluation

The newly synthesized derivatives of this compound should be evaluated for their potential anticancer and antimicrobial activities using standardized in vitro assays.

Anticancer Activity

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Activity

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activities of the different derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivatizationCancer Cell LineIC₅₀ (µM)Reference
Parent This compoundHCT116>100 (estimated)-
Derivative 1 2-Chloro-8-methoxy-3-methylquinolineHCT1165.6[Fictional Data]
Derivative 2 8-Methoxy-3-methyl-5-nitroquinolineHCT11612.3[Fictional Data]
MMNC 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT1160.33[4][5]
MMNC Caco-20.51[4][5]
MMNC AGS3.6[5]
MMNC PANC-118.4[5]
MMNC SMMC-77219.7[5]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivatizationBacterial StrainMIC (µg/mL)Reference
Parent This compoundS. aureus>256-
Parent This compoundE. coli>256-
Derivative 1 2-Chloro-8-methoxy-3-methylquinolineS. aureus16[Fictional Data]
Derivative 2 8-Methoxy-3-methyl-5-nitroquinolineE. coli32[Fictional Data]
Azetidinyl-quinoline 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinolineS. aureus3.125[6]
Azetidinyl-quinoline B. subtilis6.25[6]
Azetidinyl-quinoline E. coli6.25[6]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Several quinoline derivatives have been shown to exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers.

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Proliferation Proliferation mTORC1->Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K inhibits Quinoline Derivative->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.

experimental_workflow start Start: this compound derivatization Derivatization Reactions (e.g., Chlorination, Nitration) start->derivatization purification Purification and Characterization (TLC, NMR, MS) derivatization->purification bioassays Biological Activity Screening purification->bioassays anticancer Anticancer Assays (MTT) bioassays->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) bioassays->antimicrobial data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis lead_optimization Lead Compound Identification and Optimization data_analysis->lead_optimization end End: Potent Bioactive Derivatives lead_optimization->end

Caption: Experimental workflow for derivatization and biological evaluation.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of 8-Methoxy-3-methylquinoline. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[1][2][3] A thorough assessment of their cytotoxic effects is a crucial step in the drug discovery and development pipeline.

Introduction to Cytotoxicity Assays for this compound

A variety of in vitro assays are utilized to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For a compound like this compound, a multi-faceted approach employing assays that measure metabolic activity, plasma membrane integrity, and apoptosis induction is recommended for a comprehensive cytotoxic profile.

  • Metabolic Activity: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5][6][7] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[4]

  • Membrane Integrity: The Lactate Dehydrogenase (LDH) assay is a common method to evaluate cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] A breach in plasma membrane integrity leads to the release of this stable cytosolic enzyme.[8]

  • Apoptosis Induction: The Caspase-3/7 assay is a key method for detecting apoptosis, or programmed cell death. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. Their activation is a hallmark of this cell death pathway.

Data Presentation: Cytotoxicity of this compound

The following tables present hypothetical data for the cytotoxic activity of this compound against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment

Cell LineCancer TypeMTT Assay (µM)LDH Assay (µM)
HCT-116Colon Cancer15.2 ± 1.825.5 ± 2.3
MCF-7Breast Cancer22.8 ± 2.538.1 ± 3.1
A549Lung Cancer35.1 ± 3.252.7 ± 4.5
HepG2Liver Cancer18.9 ± 2.131.4 ± 2.9

Table 2: Apoptosis Induction by this compound in HCT-116 Cells after 24-hour treatment

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0 ± 0.1
51.8 ± 0.2
103.5 ± 0.4
206.2 ± 0.7
408.9 ± 1.1

Experimental Workflow

The overall workflow for evaluating the cytotoxicity of this compound is depicted below.

G cluster_0 Preparation cluster_1 Cell Seeding and Treatment cluster_2 Incubation cluster_3 Cytotoxicity Assays cluster_4 Data Analysis A Prepare this compound stock solution D Treat cells with serial dilutions of the compound A->D B Culture selected cancer cell lines C Seed cells into 96-well plates B->C C->D E Incubate for 24, 48, or 72 hours D->E F MTT Assay E->F G LDH Assay E->G H Caspase-3/7 Assay E->H I Measure absorbance/luminescence F->I G->I H->I J Calculate % viability and IC50 values I->J

Caption: Experimental workflow for cytotoxicity assessment.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key cell-based assays used to evaluate the cytotoxicity of this compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[6]

Materials:

  • This compound

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[5][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)

  • Treated cells in a 96-well plate

  • Microplate reader

Protocol:

  • Prepare Controls: On the same plate as the treated cells, prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit (typically 10 µL per well) for 45 minutes before the assay.

    • Background control: Culture medium without cells.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12]

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • Treated cells in a white-walled 96-well plate

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.

Potential Signaling Pathway Involvement

Based on studies of similar quinoline derivatives, this compound may exert its cytotoxic effects through the inhibition of key cell survival signaling pathways, such as the PI3K/AKT/mTOR pathway.[13][14][15][16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Inhibition of this pathway can lead to a decrease in cell proliferation and survival, and an increase in apoptosis, consistent with the cytotoxic effects observed in the assays described above. Further investigation using techniques such as Western blotting for key pathway proteins (e.g., phosphorylated AKT, mTOR) would be necessary to confirm this mechanism of action.

References

Application Notes and Protocols for the Development of Agrochemicals Using 8-Methoxy-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 8-methoxy-3-methylquinoline derivatives as a promising scaffold for the development of novel agrochemicals. This document outlines a proposed synthesis protocol for the core compound, summarizes the known biological activities of related quinoline derivatives, and provides detailed experimental protocols for evaluating their potential as fungicides, herbicides, and plant growth regulators.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in the field of agrochemical research, demonstrating a broad spectrum of biological activities including antifungal, herbicidal, and plant growth-regulating properties.[1][2] The this compound scaffold is a particularly interesting starting point for the development of new active ingredients due to the known bioactivity of both the quinoline core and the methoxy substituent. This document serves as a guide for researchers looking to explore the potential of this novel class of compounds.

Synthesis of this compound Derivatives

A plausible and efficient method for the synthesis of the core this compound scaffold is the Doebner-von Miller reaction .[3][4][5] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Proposed Synthesis Protocol: Doebner-von Miller Synthesis of this compound

Starting Materials:

  • 2-Methoxy-5-methylaniline

  • Crotonaldehyde

  • Hydrochloric acid (HCl) or other suitable acid catalyst

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

  • Solvent (e.g., water, ethanol)

General Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2-Methoxy-5-methylaniline in a suitable solvent.

  • Slowly add the acid catalyst to the solution while stirring.

  • Gradually add crotonaldehyde to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Add the oxidizing agent to the mixture.

  • Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Further derivatization of the this compound core can be achieved through various standard organic reactions to explore structure-activity relationships.

Agrochemical Applications and Experimental Protocols

Antifungal Activity

Quinoline derivatives have shown significant potential as antifungal agents, with some acting as inhibitors of fungal cell wall synthesis by targeting enzymes such as β(1-3) glucan synthase and chitin synthase.[6]

Table 1: Antifungal Activity of Selected Quinoline Derivatives Against Phytopathogenic Fungi

Compound ClassTarget FungusEC50 (µg/mL)Reference
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12)Botrytis cinerea0.50[7]
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12)Sclerotinia sclerotiorum0.52[7]
8-hydroxyquinolineBotrytis cinerea5.28[7]
8-hydroxyquinolineSclerotinia sclerotiorum2.12[7]
Fluorinated quinoline analog (2g)Rhizoctonia solani>80% inhibition at 50 µg/mL[8]
Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n)Sclerotinia sclerotiorum>80% inhibition at 50 µg/mL[8]

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

  • Preparation of Fungal Cultures: Grow pure cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates at 25°C.

  • Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Setup:

    • Prepare PDA medium and autoclave.

    • While the medium is still molten (around 45-50°C), add the test compounds from the stock solutions to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only).

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.

DOT Script for Antifungal Mechanism of Action Workflow

Antifungal_Mechanism_Workflow cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_moa Mechanism of Action Studies Synthesized_Compound This compound Derivative In_Vitro_Assay In Vitro Antifungal Assay (Mycelial Growth Inhibition) Synthesized_Compound->In_Vitro_Assay Test Compound EC50_Determination EC50 Determination In_Vitro_Assay->EC50_Determination Inhibition Data Cell_Wall_Assay Cell Wall Integrity Assay (Sorbitol Protection) EC50_Determination->Cell_Wall_Assay Active Compounds Membrane_Permeability Membrane Permeability Assay (Conductivity) EC50_Determination->Membrane_Permeability Active Compounds Enzyme_Inhibition Enzyme Inhibition Assays (e.g., β(1-3) glucan synthase) EC50_Determination->Enzyme_Inhibition Active Compounds

Caption: Workflow for evaluating the antifungal activity and mechanism of action of this compound derivatives.

Herbicidal Activity

While specific data for this compound derivatives is not yet available, other quinoline derivatives have demonstrated herbicidal properties.[2] Evaluation of these novel compounds for pre- and post-emergence herbicidal activity is warranted.

Experimental Protocol: Pre-emergence Herbicidal Assay

  • Plant Material: Use seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean).

  • Potting: Fill small pots with a standardized soil mix. Sow a specific number of seeds of each plant species per pot.

  • Treatment Application:

    • Dissolve the test compounds in a suitable solvent and prepare a series of concentrations.

    • Apply a defined volume of each test solution evenly to the soil surface of the pots immediately after sowing.

    • Include a solvent control and an untreated control.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed.

  • Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the plant injury on a scale of 0 (no effect) to 100 (complete kill) or by measuring plant height and fresh/dry weight.

  • Analysis: Compare the growth of treated plants to the untreated control to determine the herbicidal efficacy.

Experimental Protocol: Post-emergence Herbicidal Assay

  • Plant Material: Grow seedlings of weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Treatment Application:

    • Prepare solutions of the test compounds as described for the pre-emergence assay, often with the addition of a surfactant.

    • Spray the foliage of the seedlings with the test solutions until runoff.

    • Include appropriate controls.

  • Growth Conditions: Return the pots to the greenhouse or growth chamber.

  • Data Collection and Analysis: Assess plant injury and growth parameters as described for the pre-emergence assay after a set period (e.g., 7-14 days).

DOT Script for Herbicidal Activity Screening Workflow

Herbicidal_Screening_Workflow Test_Compound This compound Derivative Pre_Emergence Pre-emergence Assay Test_Compound->Pre_Emergence Post_Emergence Post-emergence Assay Test_Compound->Post_Emergence Data_Analysis Data Analysis (Injury Rating, Biomass) Pre_Emergence->Data_Analysis Post_Emergence->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for screening this compound derivatives for herbicidal activity.

Plant Growth Regulation

Certain quinoline derivatives have been shown to act as plant growth stimulants.[9][10] The potential of this compound derivatives to influence plant growth and development should be investigated.

Experimental Protocol: Seed Germination and Seedling Growth Assay

  • Plant Material: Use seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or a target crop).

  • Seed Treatment:

    • Sterilize the seeds.

    • Prepare a series of concentrations of the test compounds in a suitable buffer or water.

    • Soak the seeds in the test solutions for a defined period (e.g., 6-12 hours). Include a control group soaked in buffer/water only.

  • Germination Assay:

    • Place the treated seeds on moist filter paper in Petri dishes.

    • Incubate the dishes in a growth chamber with controlled light and temperature.

    • Record the number of germinated seeds daily for a set period (e.g., 7 days).

  • Seedling Growth Assay:

    • Sow the treated seeds in pots containing a sterile growth medium.

    • Grow the seedlings in a controlled environment.

    • After a set period (e.g., 14-21 days), measure various growth parameters, including root length, shoot height, number of leaves, and fresh/dry weight.

  • Data Analysis: Compare the germination rates and seedling growth parameters of the treated groups with the control group to identify any growth-promoting or inhibitory effects.

DOT Script for Plant Growth Regulation Signaling Pathway

Plant_Growth_Regulation_Pathway Quinoline_Derivative This compound Derivative Receptor Cellular Receptor(s) (Hypothetical) Quinoline_Derivative->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Gene_Expression Modulation of Gene Expression Signal_Transduction->Gene_Expression Growth_Response Plant Growth Response (e.g., Root Elongation, Shoot Growth) Gene_Expression->Growth_Response

Caption: Hypothetical signaling pathway for plant growth regulation by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. The synthetic accessibility via established methods like the Doebner-von Miller reaction, coupled with the known biological activities of related quinoline derivatives, provides a strong rationale for further investigation. The detailed protocols provided in these application notes offer a framework for the systematic evaluation of these compounds as potential fungicides, herbicides, and plant growth regulators. Further research into the mechanism of action and structure-activity relationships will be crucial for optimizing the efficacy and selectivity of this novel class of agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 8-Methoxy-3-methylquinoline synthesis. The guidance focuses on practical solutions to common experimental challenges.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of this compound, offering step-by-step solutions to improve reaction outcomes.

Problem 1: Low to No Yield of the Desired Product

  • Symptoms: Thin Layer Chromatography (TLC) analysis shows faint spots or no spot corresponding to the product, or the isolated yield is significantly lower than expected.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Reaction Conditions Systematically optimize reaction parameters. Vary the acid catalyst (both Brønsted and Lewis acids), solvent, and temperature to identify the most favorable conditions for product formation. A Design of Experiments (DoE) approach can be highly effective in efficiently exploring the reaction space.[1]
Incomplete Reaction Monitor the reaction progress closely using TLC or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[2]
Reagent Quality Ensure the use of high-purity, freshly distilled reagents, as impurities can interfere with the reaction.
Inadequate Work-up Procedure Incomplete neutralization of the acidic reaction mixture can lead to product loss during extraction. Ensure the pH is appropriately adjusted. Use a suitable extraction solvent and perform multiple extractions to maximize the recovery of the quinoline derivative from the aqueous layer.[2]

Problem 2: Significant Tar and Polymer Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, complicating product isolation and drastically reducing the yield.[1]

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Acid-Catalyzed Polymerization The strong acidic conditions required for the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl starting material.[1][2][3] This is a very common side reaction.
1. Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[1][4]
2. Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline helps maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[1][2]
3. Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[1] Consider experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and milder Lewis acids (e.g., ZnCl₂, SnCl₄).[1][5]
4. Control Reaction Temperature: Excessive heat can promote polymerization. Maintain the lowest effective temperature to facilitate the reaction while minimizing side reactions.[1]

Problem 3: Formation of Impurities and Byproducts

  • Symptoms: The final product is contaminated with difficult-to-separate impurities, such as partially hydrogenated quinoline derivatives.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incomplete Oxidation The final step of the Doebner-von Miller synthesis involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If this oxidation is incomplete, byproducts will be present.
1. Introduce an Oxidizing Agent: While the reaction can proceed aerobically, introducing a mild oxidizing agent can drive the reaction to completion.[6]
Side Reactions The reactivity of the aniline starting material can influence the propensity for side reactions. Anilines with strong electron-donating groups may be overly reactive, requiring careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the major drawbacks of classical quinoline synthesis methods?

Classical methods like the Skraup and Doebner-von Miller reactions often require harsh conditions, such as high temperatures and strong acids.[3][4][7] These conditions can lead to low yields, the formation of significant amounts of tar, and may not be compatible with a wide range of functional groups.[3][4]

Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

Q4: What is a suitable method for purifying the crude this compound?

After the work-up, the crude product can be purified by column chromatography on silica gel to isolate the desired this compound.[3]

Experimental Protocols

General Protocol for this compound Synthesis via Doebner-von Miller Reaction (Optimized to Minimize Tar Formation)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Influence of Acid Catalyst on Quinoline Synthesis Yield

Acid CatalystConcentrationTypical Yield RangeReference
Hydrochloric Acid (HCl)6 MModerate to Good[8]
Sulfuric Acid (H₂SO₄)ConcentratedVariable, risk of charring[3][7]
p-Toluenesulfonic acid (p-TsOH)CatalyticModerate to Good[5]
Zinc Chloride (ZnCl₂)CatalyticModerate[1][2]
Tin(IV) Chloride (SnCl₄)CatalyticGood[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine 2-methoxyaniline and HCl B 2. Heat to reflux A->B C 3. Slowly add crotonaldehyde in toluene B->C D 4. Monitor by TLC C->D E 5. Cool and neutralize with NaHCO3 D->E F 6. Extract with ethyl acetate E->F G 7. Wash with brine and dry F->G H 8. Concentrate under reduced pressure G->H I 9. Column chromatography H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_polymerization Polymerization Solutions cluster_other Other Factors Start Low Yield Observed Q1 Is there significant tar formation? Start->Q1 A1_Yes Address Polymerization Q1->A1_Yes Yes A1_No Investigate Other Factors Q1->A1_No No P1 Use biphasic system A1_Yes->P1 P2 Slow reactant addition A1_Yes->P2 P3 Optimize acid/temperature A1_Yes->P3 O1 Check reagent purity A1_No->O1 O2 Optimize reaction time A1_No->O2 O3 Improve work-up procedure A1_No->O3

Caption: A decision tree for troubleshooting low yield in quinoline synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 8-Methoxy-3-methylquinoline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have low aqueous solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of the methyl group further increases its lipophilicity. While the methoxy group can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor solubility in water.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: For ionizable compounds like quinolines, pH adjustment is often the most effective initial approach. Since quinolines are weak bases, lowering the pH of the aqueous solution will lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.

Q3: What are other common strategies to enhance the solubility of this compound?

A3: Beyond pH adjustment, several other techniques can be employed:

  • Co-solvency: Adding a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the solvent system.

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their cavity, forming an inclusion complex with enhanced aqueous solubility.

  • Formulation Strategies: For drug development purposes, techniques like solid dispersions, micronization, and the use of surfactants can be explored to improve the dissolution rate and apparent solubility.

Troubleshooting Guide

Issue 1: I've tried adjusting the pH, but my this compound still precipitates.

  • Possible Cause: The pH may not be sufficiently low to achieve full protonation and solubilization.

    • Solution: The predicted pKa of the parent compound, 8-methoxyquinoline, is approximately 3.28. To ensure complete protonation, the pH of the solution should be at least 1 to 2 units below this pKa. Therefore, aim for a pH between 1.28 and 2.28. It is crucial to experimentally verify the pKa of this compound as the methyl group may slightly alter it.

  • Possible Cause: Insufficient buffering capacity of your solution.

    • Solution: Ensure that the chosen buffer has adequate capacity to maintain the target pH after the addition of your compound. You may need to increase the buffer concentration.

Issue 2: My compound dissolves in a co-solvent system, but precipitates upon further dilution with water.

  • Possible Cause: The concentration of the co-solvent in the final solution has dropped below the level required to maintain solubility.

    • Solution: This is a common issue. You may need to optimize the co-solvent concentration and the dilution factor. For some applications, a higher initial concentration of the compound in a co-solvent-rich solution might be necessary, with the understanding that it may not remain fully dissolved upon significant aqueous dilution.

Quantitative Data on Solubility Enhancement

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
WaterData to be determinedData to be determinedData to be determined
EthanolData to be determinedData to be determinedData to be determined
Propylene GlycolData to be determinedData to be determinedData to be determined
DMSOData to be determinedData to be determinedData to be determined

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHBuffer SystemSolubility (mg/mL)Molar Solubility (mol/L)
2.0Glycine-HClData to be determinedData to be determined
3.0CitrateData to be determinedData to be determined
4.0AcetateData to be determinedData to be determined
5.0AcetateData to be determinedData to be determined
6.0PhosphateData to be determinedData to be determined
7.4PhosphateData to be determinedData to be determined

Table 3: Effect of Co-solvents on the Aqueous Solubility of this compound at pH 7.4 and 25°C

Co-solventConcentration in Water (v/v %)Solubility (mg/mL)Molar Solubility (mol/L)
Ethanol10%Data to be determinedData to be determined
Ethanol20%Data to be determinedData to be determined
Propylene Glycol10%Data to be determinedData to be determined
Propylene Glycol20%Data to be determinedData to be determined

Table 4: Effect of β-Cyclodextrin on the Aqueous Solubility of this compound at pH 7.4 and 25°C

β-Cyclodextrin Concentration (mM)Solubility (mg/mL)Molar Solubility (mol/L)
1Data to be determinedData to be determined
5Data to be determinedData to be determined
10Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers of various pH, co-solvent mixtures)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (hydrophilic or solvent-compatible as needed)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials for 24 to 48 hours to allow the system to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated UV-Vis or HPLC method.

  • Calculate the solubility, taking into account the dilution factor.

Protocol 2: Quantification by UV-Vis Spectroscopy

Materials:

  • Calibrated UV-Vis Spectrophotometer

  • Quartz or UV-transparent cuvettes

  • Stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol)

  • The same solvent used for the stock solution to be used as a blank and for dilutions

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

  • Prepare a series of standard solutions of this compound by serial dilution of the stock solution.

  • Measure the absorbance of each standard solution and the blank at the λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample (diluted filtrate from the solubility experiment).

  • Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer like formic acid or ammonium acetate)

  • Stock solution of this compound of known concentration

  • The same solvent used for the stock solution for dilutions

Procedure:

  • Develop an isocratic or gradient HPLC method that provides good peak shape and retention for this compound.

  • Prepare a series of standard solutions by serial dilution of the stock solution.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Create a calibration curve by plotting peak area versus concentration.

  • Inject the unknown sample (diluted filtrate from the solubility experiment).

  • Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Excess Solid Compound C Vial A->C B Solvent/Buffer B->C D Shake at Constant Temp (24-48h) C->D E Centrifugation/ Settling D->E F Filtration (0.22 µm) E->F G Dilution F->G H Quantification (UV-Vis or HPLC) G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

solubility_enhancement_strategies cluster_strategies Solubility Enhancement Strategies A Low Aqueous Solubility of This compound B pH Adjustment (Protonation) A->B Ionizable Nature C Co-solvency (Polarity Reduction) A->C Hydrophobic Nature D Cyclodextrin Complexation (Encapsulation) A->D Hydrophobic Nature E Increased Apparent Aqueous Solubility B->E C->E D->E

Caption: Strategies to Overcome Solubility Issues.

troubleshooting contamination in 8-Methoxy-3-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of 8-Methoxy-3-methylquinoline. The following guides and frequently asked questions (FAQs) are designed to address specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is resulting in a low yield and a significant amount of dark, tarry polymer. What is causing this and how can I prevent it?

A1: Tar formation is a very common issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, in this case, crotonaldehyde.[1][2] Strong acidic conditions and elevated temperatures can accelerate this side reaction.

Troubleshooting Strategies:

  • Slow Addition of Reagents: Add the crotonaldehyde slowly to the heated acidic solution of o-anisidine. This helps to control the exothermic nature of the reaction and minimize polymerization.[3]

  • Biphasic Solvent System: Employing a biphasic system, such as water/toluene, can sequester the crotonaldehyde in the organic phase, reducing its contact with the strong acid in the aqueous phase and thereby minimizing polymerization.[1][4]

  • Optimize Acid Catalyst: While an acid catalyst is necessary, its concentration and type are critical. Consider experimenting with milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[2]

  • Temperature Control: Carefully control the reaction temperature. While heating is required, excessive temperatures will promote tar formation.[5]

Q2: The final product is contaminated with a partially hydrogenated impurity (dihydroquinoline). How can I avoid this?

A2: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation can lead to this impurity.[2]

Troubleshooting Strategies:

  • Ensure Sufficient Oxidant: If using an external oxidizing agent (though often air or an intermediate acts as the oxidant), ensure it is present in a sufficient stoichiometric amount.

  • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC or GC-MS to ensure the disappearance of the dihydroquinoline intermediate.[2]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ can be performed.[2]

Q3: I am observing the formation of an unexpected isomer. What could be the cause?

A3: While the Doebner-von Miller reaction with o-anisidine and crotonaldehyde is expected to yield this compound, side reactions can lead to other isomers, although this is less common for this specific reaction. The structure of the aniline derivative can influence cyclization pathways. With meta-substituted anilines, a mixture of 5- and 7-substituted quinolines can be formed.[6] For o-anisidine, cyclization should strongly favor the formation of the 8-methoxy isomer due to steric hindrance from the methoxy group. If an unexpected isomer is suspected, thorough characterization using NMR and mass spectrometry is crucial.[3]

Q4: How can I effectively purify the crude this compound from the reaction mixture?

A4: Purification can be challenging due to the presence of tarry byproducts. A combination of techniques is often necessary.

Purification Strategies:

  • Acid-Base Extraction: After neutralizing the reaction mixture, the basic quinoline product can be extracted into an organic solvent. Washing the organic layer with a dilute acid solution will protonate the quinoline, transferring it to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure quinoline re-extracted.

  • Steam Distillation: For tarry residues, steam distillation can be an effective method to isolate the volatile quinoline product from non-volatile polymeric material.[7][8]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying quinoline derivatives. A solvent system of hexane and ethyl acetate, with a small amount of triethylamine (0.5-1%) to prevent streaking of the basic product, is a good starting point.[9]

Data Presentation

Table 1: Key Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
AppearanceExpected to be a solid or oil
¹H NMR (CDCl₃, est.)δ ~8.7 (s, 1H), 8.0 (d, 1H), 7.5-7.2 (m, 3H), 3.9 (s, 3H), 2.5 (s, 3H)Based on similar structures
¹³C NMR (CDCl₃, est.)δ ~158, 150, 145, 143, 137, 131, 129, 128, 120, 104, 55, 18Based on similar structures
Mass Spectrum (EI)m/z (%) = 173 (M+), ...

Table 2: Typical Doebner-von Miller Reaction Parameters for Quinoline Synthesis

ParameterConditionPotential IssuesTroubleshooting
Reactants o-Anisidine, CrotonaldehydeImpure reactantsUse freshly distilled or high-purity reagents
Catalyst Strong acid (HCl, H₂SO₄) or Lewis acid (ZnCl₂)Tar formation, vigorous reactionUse milder acid, biphasic system
Temperature RefluxPolymerization, side reactionsOptimize temperature, slow reactant addition
Reaction Time Several hoursIncomplete reaction, product degradationMonitor by TLC/GC-MS
Work-up Neutralization, ExtractionEmulsion formation, product lossCareful pH adjustment, multiple extractions
Purification Distillation, ChromatographyCo-elution of impuritiesUse appropriate solvent system, acid-base wash

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Doebner-von Miller Reaction (Representative Protocol)

This protocol is a representative procedure based on general Doebner-von Miller reaction conditions.[2][7][10]

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add o-anisidine (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

2. Reactant Addition:

  • Dissolve crotonaldehyde (1.2 eq) in a suitable organic solvent like toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing reaction mixture over a period of 1-2 hours to control the exothermic reaction and minimize polymerization.

3. Reaction Monitoring:

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Work-up and Isolation:

  • Allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Add o-anisidine and HCl to flask heat 2. Heat to reflux reactants->heat addition 3. Add crotonaldehyde dropwise heat->addition reflux 4. Reflux for 4-6 hours addition->reflux cool 5. Cool to room temperature reflux->cool neutralize 6. Neutralize with NaOH cool->neutralize extract 7. Extract with organic solvent neutralize->extract dry 8. Dry and concentrate extract->dry purify 9. Purify by chromatography or distillation dry->purify product product purify->product Pure this compound

Figure 1: Experimental workflow for the synthesis of this compound.

troubleshooting_contamination cluster_identification Contaminant Identification cluster_solution Troubleshooting Strategy start Contamination Detected (TLC/GC-MS) tar High MW Polymer/Tar start->tar Insoluble, dark material dihydro Dihydroquinoline Intermediate start->dihydro Peak at higher Rf/ shorter retention time starting_material Unreacted Starting Materials start->starting_material Peaks corresponding to o-anisidine/crotonaldehyde other Other Byproducts start->other Unexpected peaks sol_tar Optimize reaction conditions: - Slower addition - Biphasic system - Milder acid tar->sol_tar sol_dihydro Optimize oxidation: - Longer reaction time - Higher temperature - Post-oxidation step dihydro->sol_dihydro sol_sm Optimize reaction time and stoichiometry starting_material->sol_sm sol_other Purify by chromatography and characterize byproduct other->sol_other end end sol_tar->end Improved Purity sol_dihydro->end sol_sm->end sol_other->end

Figure 2: Logical workflow for troubleshooting contamination issues.

References

minimizing side product formation in 8-Methoxy-3-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methoxy-3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation and optimizing reaction outcomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guides

Issue 1: Significant Tar and Polymer Formation

Question: My reaction mixture is turning into a thick, dark, and intractable tar, leading to a very low yield of this compound. What is causing this and how can I prevent it?

Answer:

Tar formation is a common and significant side reaction in classical quinoline syntheses like the Doebner-von Miller and Skraup reactions.[1][2] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) under the typically harsh reaction conditions.[1] The electron-donating nature of the methoxy group on the o-anisidine starting material can also increase the reactivity of the aromatic ring, potentially contributing to side reactions if conditions are not carefully controlled.

Troubleshooting Steps:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used, they can promote polymerization.[1] Consider screening milder Lewis acids.

  • Control Reaction Temperature: High temperatures accelerate the polymerization of crotonaldehyde.[1] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Gradual heating and careful monitoring are essential.

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound (crotonaldehyde) slowly to the heated acidic solution of o-anisidine can maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[2]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[1][3]

Issue 2: Formation of Dihydroquinoline Impurities

Question: My final product is contaminated with a significant amount of 8-methoxy-3-methyl-1,2-dihydroquinoline. How can I ensure complete oxidation to the desired quinoline?

Answer:

The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is a common issue leading to the presence of dihydro- or even tetrahydroquinoline byproducts.[1]

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion. Common oxidizing agents in this synthesis include arsenic pentoxide or nitrobenzene.[4]

  • Optimize Oxidizing Agent: If using an external oxidizing agent, ensure it is active and added under conditions that favor oxidation. The choice of oxidant can be critical.

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the dihydroquinoline intermediate.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂)) can be performed.

Issue 3: Low Yield and Unreacted Starting Materials

Question: My reaction is sluggish, and I'm recovering a large amount of unreacted o-anisidine. How can I improve the conversion?

Answer:

Low conversion can be due to several factors, including insufficient activation of the reactants or non-optimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that all starting materials, particularly o-anisidine and crotonaldehyde, are of high purity. Impurities can inhibit the reaction.

  • Increase Reaction Temperature or Time: While high temperatures can lead to tar formation, a certain activation energy must be overcome. Cautiously increase the reaction temperature or extend the reaction time while carefully monitoring for the formation of side products.

  • Optimize Catalyst Loading: The concentration of the acid catalyst is crucial. Too little may result in a slow reaction, while too much can promote side reactions. A systematic optimization of the catalyst loading is recommended.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for synthesizing this compound with minimal side products?

A1: The Doebner-von Miller reaction is generally the most direct and suitable method. It involves the reaction of o-anisidine with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.[5] While the Skraup synthesis is related, the Doebner-von Miller modification allows for the use of α,β-unsaturated aldehydes, directly leading to the desired 3-methyl substitution pattern.[6] The Combes synthesis is another possibility, but it typically yields 2,4-disubstituted quinolines and would require a specific, potentially less accessible, β-diketone to achieve the desired substitution.[7][8]

Q2: What is the most common side reaction in the Doebner-von Miller synthesis of this compound?

A2: The most prevalent side reaction is the acid-catalyzed polymerization of crotonaldehyde, which results in the formation of tar and significantly reduces the yield of the desired product.[1]

Q3: How does the methoxy group on the o-anisidine affect the reaction and potential side products?

A3: The methoxy group is an electron-donating group, which activates the aromatic ring of o-anisidine towards electrophilic substitution. This can increase the rate of the desired cyclization step. However, it can also make the ring more susceptible to undesired side reactions, such as polymerization and potentially the formation of regioisomers if the reaction conditions are not well-controlled. In the Combes synthesis, methoxy-substituted anilines have been observed to influence the regioselectivity of the cyclization.[7]

Q4: I am having trouble purifying my this compound product from the crude reaction mixture. What purification techniques are recommended?

A4: Purification of quinolines can be challenging due to their basic nature and the presence of tarry byproducts. A common and effective method is steam distillation from the basified reaction mixture, which helps to separate the volatile quinoline from non-volatile tars.[2] Following steam distillation, further purification can be achieved by:

  • Extraction: Extracting the distillate with an organic solvent.

  • Column Chromatography: This is a powerful technique for separating closely related impurities. However, the basicity of the quinoline nitrogen can lead to strong interactions with acidic silica gel, causing streaking and potential decomposition. It is often recommended to use silica gel deactivated with a base like triethylamine or to use a different stationary phase such as alumina.

  • Crystallization: The purified quinoline can be further purified by crystallization from a suitable solvent or by converting it to a salt (e.g., hydrochloride or picrate), crystallizing the salt, and then regenerating the free base.[9]

Data Presentation

Table 1: Troubleshooting Guide for Side Product Formation in this compound Synthesis

Observed Side Product / Issue Potential Cause Recommended Troubleshooting Action
Tar/Polymer Formation Acid-catalyzed polymerization of crotonaldehyde.- Use a milder Lewis acid catalyst instead of a strong Brønsted acid.[1]- Lower the reaction temperature.[1]- Add crotonaldehyde slowly to the reaction mixture.[2]- Employ a biphasic solvent system (e.g., water/toluene).[1][3]
Dihydroquinoline Impurities Incomplete oxidation of the dihydroquinoline intermediate.- Increase the amount of oxidizing agent.[1]- Use a more efficient oxidizing agent.- Monitor the reaction for the disappearance of the intermediate.[1]- Perform a post-reaction oxidation step.[1]
Low Conversion / Unreacted Starting Material - Insufficient reaction temperature or time.- Poor quality of reagents.- Cautiously increase the reaction temperature or time.- Ensure high purity of o-anisidine and crotonaldehyde.
Formation of Regioisomers (in Combes Synthesis) The methoxy group directing the cyclization to different positions.- Screen different acid catalysts (e.g., H₂SO₄ vs. Polyphosphoric acid).[10]- Modify the structure of the β-diketone to sterically favor one cyclization pathway.[7]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound

This protocol is a general guideline and should be optimized for the specific laboratory conditions and scale.

Materials:

  • o-Anisidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Oxidizing agent (e.g., Arsenic Pentoxide or Nitrobenzene)

  • Toluene (for biphasic system, optional)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-anisidine in aqueous HCl. If using a biphasic system, add an equal volume of toluene.

  • Reactant Addition: Heat the mixture to reflux. Slowly add a solution of crotonaldehyde (and the oxidizing agent if it is a liquid like nitrobenzene) dropwise to the refluxing solution over a period of 1-2 hours.[1]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated NaOH solution until the pH is basic.

    • If significant tar has formed, consider steam distillation at this stage.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent streaking) or by vacuum distillation.

Protocol 2: Purification by Steam Distillation
  • After the reaction work-up and basification of the reaction mixture, transfer the entire mixture to a larger flask suitable for steam distillation.

  • Introduce steam into the flask. The this compound will co-distill with the water.

  • Collect the milky distillate until the distillate runs clear.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

  • Combine all organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Doebner_von_Miller_Pathway o_anisidine o-Anisidine michael_adduct Michael Adduct o_anisidine->michael_adduct + Crotonaldehyde (Acid Catalyst) crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct polymer Tar / Polymer crotonaldehyde->polymer Acid-Catalyzed Self-Polymerization dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization product This compound dihydroquinoline->product Oxidation

Caption: Doebner-von Miller reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_tar Is there significant tar/polymer formation? start->check_tar tar_solutions Implement Tar Reduction Strategies: - Milder Acid - Lower Temperature - Slow Addition - Biphasic System check_tar->tar_solutions Yes check_dihydro Is there evidence of dihydroquinoline impurity? check_tar->check_dihydro No end Improved Yield tar_solutions->end dihydro_solutions Optimize Oxidation: - Increase Oxidant Amount - Post-Reaction Oxidation check_dihydro->dihydro_solutions Yes check_starting_material Are starting materials being recovered? check_dihydro->check_starting_material No dihydro_solutions->end sm_solutions Improve Conversion: - Check Reagent Purity - Optimize Temp/Time check_starting_material->sm_solutions Yes check_starting_material->end No sm_solutions->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing HPLC Separation of 8-Methoxy-3-methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the HPLC separation of 8-Methoxy-3-methylquinoline isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound isomers are co-eluting or showing poor resolution. What are the initial steps to improve separation?

A1: Co-elution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to optimizing selectivity (α) is necessary.

Troubleshooting Workflow for Poor Resolution

G start Poor or No Separation (Co-elution) step1 Optimize Mobile Phase (Initial Step) start->step1 step2 Adjust pH (Critical for Quinolines) step1->step2 If resolution is still poor step3 Change Organic Modifier (Acetonitrile vs. Methanol) step2->step3 If resolution is still poor step5 Change Stationary Phase (Different Selectivity) step2->step5 If mobile phase optimization fails step4 Incorporate Additives (e.g., TEA) step3->step4 If peak shape is an issue step3->step5 Alternatively end Improved Resolution step4->end step5->end

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: If using isocratic elution, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention times, which may improve separation.[1]

    • Gradient Elution: If using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks.[2] Start with a broad "scouting" gradient to determine the approximate elution conditions.

  • Adjust Mobile Phase pH: this compound is a basic compound. The pH of the mobile phase is a critical parameter for controlling retention and selectivity.[3]

    • Lowering the pH (e.g., to 2.5-3.5) with an acid modifier like formic acid or phosphoric acid will protonate the quinoline nitrogen.[4][5] This can lead to better peak shapes and potentially altered selectivity.

  • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capabilities). If you are using one, try switching to the other.[6] When using phenyl columns, methanol can enhance π-π interactions, which might be beneficial for separating aromatic isomers.[7]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • C18 vs. Phenyl Columns: A standard C18 column is a good starting point. However, for aromatic isomers, a Phenyl-Hexyl or other phenyl-based column can provide alternative selectivity through π-π interactions.[8][9]

Q2: I'm observing significant peak tailing for my isomers. What is the cause and how can I improve the peak shape?

A2: Peak tailing for basic compounds like quinolines is often caused by secondary interactions between the protonated analyte and residual silanol groups on the silica-based stationary phase.[6]

  • Use Mobile Phase Additives: Incorporate a competing base, such as 0.1-0.5% triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing the secondary interactions that cause tailing.[1]

  • Lower Mobile Phase pH: As mentioned previously, operating at a low pH (e.g., below 3.5) helps to suppress the ionization of silanol groups, which can improve peak symmetry.[6]

  • Use End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Avoid Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.[2]

Q3: My retention times are shifting between injections. What could be the reason?

A3: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, temperature, or column equilibration.

  • Inconsistent Mobile Phase: Ensure your mobile phase is prepared accurately and consistently. If you are mixing solvents online, check that the pump is functioning correctly. The mobile phase should be thoroughly degassed to prevent bubble formation.[1]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can affect retention times.[1]

  • Insufficient Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analytical run. This is especially important when using gradients.

Q4: The backpressure in my HPLC system is unusually high. What should I do?

A4: High backpressure can indicate a blockage in the system.

  • Identify the Source: Systematically disconnect components, starting from the detector and moving backward toward the pump, to isolate the source of the high pressure.

  • Check for Blockages: The most common points for blockages are the column inlet frit and the guard column. If the manufacturer allows, you can try back-flushing the column.

  • Buffer Precipitation: If you are using a buffered mobile phase, ensure that the buffer is fully soluble in the highest concentration of organic solvent used in your method to prevent it from precipitating and causing blockages.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound isomers?

A1: A good starting point is to use a standard C18 reversed-phase column with a simple mobile phase consisting of water and an organic modifier (acetonitrile or methanol). Begin with a broad gradient (e.g., 10% to 90% organic over 20-30 minutes) to determine the approximate elution conditions. Add 0.1% formic acid to both the aqueous and organic phases to control the pH and improve peak shape.

Q2: Should I use a C18 or a Phenyl column for separating these isomers?

A2: The choice depends on the specific isomers. A C18 column separates primarily based on hydrophobicity. A Phenyl column, however, offers alternative selectivity based on π-π interactions between the phenyl stationary phase and the aromatic quinoline ring.[9] For positional isomers of aromatic compounds, a Phenyl column can often provide better resolution where a C18 column fails.[8] It is often beneficial to screen both column types during method development.

Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A3: Acetonitrile and methanol have different elution strengths and can provide different selectivities. Methanol is a protic solvent and a strong hydrogen bond donor and acceptor, while acetonitrile is aprotic with a strong dipole moment.[6] When using a Phenyl column, methanol is often preferred as it can enhance the π-π interactions that are key to the separation mechanism, whereas acetonitrile can sometimes disrupt these interactions.[6][7]

Q4: Why is pH control so critical for separating quinoline isomers?

A4: Quinolines are basic compounds with pKa values typically in the range of 4-5. The pH of the mobile phase dictates the ionization state of the molecule.[4] Small changes in pH around the pKa can lead to significant changes in retention time and selectivity.[3] By controlling the pH, you can ensure consistent ionization and reproducible results. Operating at a pH at least 2 units below the pKa generally ensures the compound is fully protonated, leading to more stable retention.

Data Presentation

The following tables summarize typical starting conditions and comparative data for the HPLC separation of quinoline isomers.

Table 1: Recommended Initial HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)C18 is a good general-purpose starting point; Phenyl-Hexyl offers alternative selectivity for aromatic isomers.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to control pH and improve peak shape.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile and Methanol offer different selectivities.[6]
Gradient 10-90% B over 20 minutesA scouting gradient helps to quickly determine elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.[1]
Detection UV at ~254 nmQuinoline derivatives typically have strong UV absorbance at this wavelength.[4]
Injection Vol. 5-10 µLA smaller volume helps to prevent peak overload.

Table 2: Comparison of C18 and Phenyl Stationary Phases for Isomer Separation

FeatureC18 (ODS) ColumnPhenyl Column
Primary Interaction Hydrophobic interactionsπ-π interactions, hydrophobic interactions, dipole-dipole interactions[8][9]
Best Suited For General-purpose separations based on hydrophobicity.Aromatic and moderately polar compounds, positional isomers.[9]
Selectivity Based on differences in the carbon content and shape of analytes.Unique selectivity for compounds with aromatic rings.[7]
Solvent Choice Acetonitrile and Methanol are both commonly used.Methanol can enhance π-π interactions, offering better selectivity.[6]

Experimental Protocols

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh approximately 5 mg of the this compound isomer mixture.

  • Dissolution: Dissolve the sample in 5 mL of a solvent compatible with the mobile phase (e.g., a 50:50 mixture of acetonitrile and water). This creates a stock solution of 1 mg/mL.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL) using the initial mobile phase composition as the diluent.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

Protocol 2: Mobile Phase Preparation (0.1% Formic Acid)

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Add HPLC-grade water to the mark. Mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Add HPLC-grade acetonitrile (or methanol) to the mark. Mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Protocol 3: General Method Development Workflow

G start Define Separation Goal (Baseline resolution of isomers) step1 Select Initial Conditions (C18 Column, ACN/H2O with 0.1% FA) start->step1 step2 Run Scouting Gradient (e.g., 10-90% ACN) step1->step2 step3 Evaluate Chromatogram step2->step3 step4 Optimize Gradient Slope step3->step4 If peaks are present but resolution is poor step5 Change Organic Modifier (Switch to Methanol) step3->step5 If selectivity is poor step6 Change Column (Switch to Phenyl) step3->step6 If selectivity is still poor step7 Adjust pH / Additives (e.g., TEA for peak shape) step4->step7 If peak shape is poor end Validated Method step4->end If separation is adequate step5->step3 step6->step3 step7->end

Caption: A systematic workflow for HPLC method development.

  • Initial Setup: Set up the HPLC system according to the parameters in Table 1, starting with a C18 column and an acetonitrile/water mobile phase.

  • Scouting Run: Perform an initial broad gradient run to determine the retention behavior of the isomers.

  • Evaluation: Assess the resulting chromatogram for resolution, peak shape, and retention time.

  • Selectivity Optimization:

    • If the isomers are partially resolved, optimize the gradient slope (make it shallower) to improve separation.

    • If the isomers co-elute completely, a change in selectivity is needed. First, try switching the organic modifier from acetonitrile to methanol.

    • If changing the solvent is not effective, switch the column to one with a different stationary phase, such as a Phenyl-Hexyl column.

  • Peak Shape Optimization: If peak tailing is observed, add a competing base like triethylamine (TEA) to the mobile phase or further adjust the pH.

  • Method Validation: Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision.

References

addressing poor reproducibility in 8-Methoxy-3-methylquinoline bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Addressing Poor Reproducibility

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of poor reproducibility encountered when working with 8-Methoxy-3-methylquinoline and related heterocyclic compounds in bioassays.

Disclaimer: Specific bioassay data for this compound is limited in published literature. The following guidance is based on established principles for working with quinoline derivatives and small heterocyclic molecules in common biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor reproducibility in bioassays with this compound?

A: Poor reproducibility with quinoline derivatives often stems from issues related to compound handling and assay conditions. The most common factors include:

  • Poor Aqueous Solubility: Like many heterocyclic compounds, this compound is likely to be hydrophobic. This can lead to precipitation in aqueous assay buffers, resulting in an effective concentration that is much lower and more variable than the nominal concentration.[1][2][3][4]

  • Compound Instability: Stock solutions of quinoline derivatives in solvents like DMSO can be unstable over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[5][6][7][8] Degradation of the compound will lead to inconsistent results.

  • Assay Interference: The compound may interfere with the assay technology itself. For example, it might directly reduce colorimetric reagents like MTT, leading to falsely high readings of cell viability, or it could have intrinsic fluorescence that interferes with fluorescent readouts.[9][10]

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and media components can significantly impact the cellular response to a test compound.[11][12][13][14]

Q2: What is the recommended method for preparing stock solutions of this compound?

A: For a hydrophobic compound like this compound, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Stock Solution Preparation Workflow:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.

  • Weigh the compound in a sterile, amber glass vial or a microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect for any particulates.[8]

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.[8]

  • Store the aliquots at -20°C or -80°C, protected from light.[6][8]

Q3: How can I mitigate compound precipitation in my aqueous assay buffer?

A: This is a critical step to ensure reproducible results.

  • Optimize Stock Concentration: Using a very high concentration stock to minimize the final DMSO percentage can paradoxically increase the likelihood of precipitation upon dilution.[8] Consider preparing a less concentrated stock solution.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your buffer or media, ensuring rapid mixing at each step (e.g., by vortexing).[1][8]

  • Include Solubility Enhancers: In some acellular assays, small amounts of non-ionic detergents (e.g., Triton X-100, Tween-20) can be added to the assay buffer to improve the solubility of hydrophobic compounds. However, their effects on cellular assays must be carefully validated.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that is non-toxic to your cells (typically <0.5%).[15]

Troubleshooting Guides

Issue 1: Inconsistent IC50 or MIC Values
Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect wells for precipitation (cloudiness, particulates) after compound addition.[4] 2. Prepare a fresh stock solution at a lower concentration.[8] 3. Optimize the dilution method (e.g., stepwise dilution with vigorous mixing).[1]
Compound Degradation 1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots.[8] 3. Assess compound stability in your assay media over the experiment's duration.[6]
Variable Cell Seeding 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.[16]
Issue 2: High Background or False Positives in Cytotoxicity Assays (e.g., MTT)
Potential Cause Troubleshooting Steps
Direct MTT Reduction by Compound 1. Run a cell-free control: Incubate the compound with MTT reagent in culture medium without cells.[9] 2. If a color change occurs, this indicates direct reduction. Consider using an alternative cytotoxicity assay (e.g., LDH release, CellTiter-Glo).[9][10]
Compound Interference with Absorbance 1. Measure the absorbance of the compound in the assay medium at the detection wavelength. 2. If the compound absorbs light at this wavelength, subtract the background absorbance from compound-only wells.
Microbial Contamination 1. Visually inspect plates for signs of contamination. 2. Ensure strict aseptic techniques are followed.[9] 3. Periodically test cell cultures for mycoplasma.[11]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for assessing the antimicrobial properties of compounds like quinoline derivatives.[17][18]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)[17]

  • Test compound stock solution (in DMSO)

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[17]

  • Compound Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add an additional 100 µL of broth to the last column (column 12), which will serve as the sterility control. c. Prepare a starting solution of the compound in the first column by adding a calculated amount of the DMSO stock to the broth. d. Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 10. e. Column 11 will be the growth control (no compound).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][18]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[19]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%).[15] Remove the old medium and add 100 µL of medium containing the compound dilutions. Include vehicle controls (cells treated with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Data Presentation

Due to the lack of specific data for this compound, the following tables present example data for other quinoline derivatives to illustrate how results can be structured.

Table 1: Example Antibacterial Activity of Novel Quinoline Derivatives

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
QS3 128>25664
7b >50Not TestedNot Tested
7c >250Not TestedNot Tested
Ciprofloxacin 0.0150.250.5
Data synthesized from multiple sources for illustrative purposes.[18][21]

Table 2: Example Cytotoxicity of a Quinoline Derivative (Compound 49) Against Cancer Cell Lines

Cell LineIC50 (µM)
HCT116 (Colorectal Cancer) 0.35
Caco-2 (Colorectal Cancer) 0.54
HIEC (Normal Intestinal Epithelial) >10
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mandatory Visualizations

Signaling Pathway

Some quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[22][23]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Quinoline This compound (Potential Inhibitor) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h (Cell Adhesion) seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze end End analyze->end

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

References

strategies to reduce the toxicity of 8-Methoxy-3-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of 8-Methoxy-3-methylquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the toxicity of this compound derivatives?

A1: The main strategies focus on structural modifications to alter the physicochemical and pharmacokinetic properties of the molecule. These include:

  • Bioisosteric Replacement: Substituting the 8-methoxy group or the 3-methyl group with other functional groups that have similar steric or electronic properties but different metabolic profiles can reduce toxicity. For example, replacing a methoxy group with a fluorine atom can prevent metabolic processes that form toxic byproducts.[1][2]

  • Functional Group Modification: Introducing or modifying substituents at various positions on the quinoline ring can influence toxicity. For instance, the addition of bulky groups can hinder metabolic activation, a key process in the generation of toxic metabolites.[3][4][5]

  • Scaffold Hopping: Replacing the quinoline core with a different heterocyclic system while maintaining the key pharmacophoric features can sometimes lead to compounds with improved safety profiles.

Q2: What are the common in vitro assays to evaluate the cytotoxicity of these derivatives?

A2: The most common in vitro cytotoxicity assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[7][8][9][10]

  • Apoptosis Assays: Methods like Annexin V/PI staining can differentiate between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[11][12]

Q3: Which cell lines are suitable for testing the toxicity of this compound derivatives?

A3: The choice of cell line depends on the intended therapeutic target and the type of toxicity being assessed. Commonly used cell lines for general cytotoxicity screening include:

  • HepG2 (Human Liver Cancer Cell Line): For assessing potential hepatotoxicity.[13]

  • HEK293 (Human Embryonic Kidney Cells): Often used as a general model for cytotoxicity.

  • Cardiomyocytes (e.g., iPSC-derived): For evaluating potential cardiotoxicity.[14]

  • Neuronal Cell Lines (e.g., SH-SY5Y): For assessing neurotoxicity.

It is also recommended to use a non-cancerous cell line (e.g., NIH/3T3) to determine the selectivity of the compound for cancer cells versus normal cells.[15][16]

Q4: What are the potential signaling pathways involved in the toxicity of quinoline derivatives?

A4: The toxicity of quinoline derivatives can be mediated by various signaling pathways. While specific pathways for this compound are not extensively documented, related compounds have been shown to induce cytotoxicity through pathways such as the PI3K/AKT/mTOR signaling pathway .[2][13][17] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. Other general mechanisms of quinoline toxicity include the induction of oxidative stress and DNA damage.[18]

Troubleshooting Guides

In Vitro Cytotoxicity Assays

Issue 1: High variability in results between replicate wells in MTT/LDH assays.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a calibrated multichannel pipette and be consistent with pipetting technique.

    • To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.

    • Visually inspect the cell monolayer for even distribution before adding the test compound.

Issue 2: Low signal or no dose-response in the cytotoxicity assay.

  • Possible Cause: The compound may have low potency, poor solubility, or the incubation time may be too short.

  • Troubleshooting Steps:

    • Verify the concentration of the stock solution.

    • Check the solubility of the compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells.

    • Extend the incubation time to allow for the compound to exert its effect.

    • Test a wider range of concentrations, including higher concentrations.

    • Ensure the chosen cell line is sensitive to the expected mechanism of toxicity.

Issue 3: High background signal in the LDH assay.

  • Possible Cause: Contamination of the cell culture, presence of LDH in the serum supplement, or excessive cell handling.

  • Troubleshooting Steps:

    • Regularly check cell cultures for microbial contamination.

    • Use heat-inactivated serum or a serum-free medium if possible to reduce background LDH levels.

    • Handle cells gently during seeding and media changes to minimize mechanical damage to the cell membrane.

    • Include a "medium only" control to measure the background LDH activity in the culture medium.

Quantitative Data on Quinoline Derivative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoline derivatives from the literature. This data provides a reference for the expected range of cytotoxicity for this class of compounds.

Table 1: Cytotoxicity (IC50, µM) of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Pyrazolo[4,3-f]quinolinesNUGC-3< 8[12]
5-Nitro-8-hydroxyquinolineRaji0.438[19]
8-Methoxy-indolo[2,3-b]quinolineHCT1160.33[13]
8-Methoxy-indolo[2,3-b]quinolineCaco-20.51[13]
Dihydroquinoline-embelin derivativeH9c2> 40[20]
Quinoline-embelin derivativeH9c2> 40[20]
2-ArylquinolineHeLa8.3[21]
2-ArylquinolinePC331.37[21]
8-Nitroquinoline derivativeCaco-21.87[18]
8-Hydroxyquinoline glucoconjugateVarious> 100[22]

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Visualizations

Signaling Pathways and Experimental Workflows

Toxicity_Signaling_Pathway cluster_cell Cell Quinoline This compound Derivative ROS Reactive Oxygen Species (ROS) Production Quinoline->ROS DNA_Damage DNA Damage Quinoline->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Quinoline->Mitochondrial_Dysfunction PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Inhibition Quinoline->PI3K_AKT_mTOR Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis PI3K_AKT_mTOR->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential signaling pathways involved in quinoline-induced cytotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity Assessment Start Start: Cell Culture Seeding Cell Seeding in 96-well plate Start->Seeding Treatment Treatment with Quinoline Derivative (various concentrations) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions Problem Inconsistent/Unexpected Cytotoxicity Results Cell_Health Verify Cell Health & Seeding Density Problem->Cell_Health Reagent_Integrity Check Reagent Integrity & Concentration Problem->Reagent_Integrity Assay_Parameters Review Assay Parameters (Incubation time, etc.) Problem->Assay_Parameters Optimize_Seeding Optimize Seeding Density Cell_Health->Optimize_Seeding Prepare_Fresh Prepare Fresh Reagents Reagent_Integrity->Prepare_Fresh Adjust_Protocol Adjust Incubation Time or Concentration Range Assay_Parameters->Adjust_Protocol

Caption: A logical workflow for troubleshooting cytotoxicity experiments.

References

Technical Support Center: Enhancing Cell Permeability of 8-Methoxy-3-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of cell permeability for 8-Methoxy-3-methylquinoline analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows low aqueous solubility, leading to precipitation in my cell-based assay. How can I address this?

A1: Poor aqueous solubility is a common issue with quinoline derivatives due to their hydrophobic nature.[1] Here are several strategies to mitigate precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and also cause the compound to crash out of solution.[2]

  • pH Adjustment: Since quinoline analogs are often weak bases, slightly lowering the pH of the buffer can increase solubility by promoting the formation of the more soluble protonated form.[1]

  • Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins, which can encapsulate the hydrophobic compound and increase its aqueous solubility.

  • Serial Dilution: Instead of a single large dilution from your stock, perform a stepwise serial dilution to gradually introduce the compound to the aqueous environment, which can prevent immediate precipitation.[1]

Q2: I am observing very low recovery of my compound in the Caco-2 permeability assay. What are the potential causes and solutions?

A2: Low compound recovery in a Caco-2 assay can be due to several factors. Troubleshooting should involve a systematic evaluation of the following:

  • Non-specific Binding: Hydrophobic compounds like quinoline analogs can bind to plasticware. Using low-binding plates and including a surfactant like Polysorbate 80 in the basolateral (receiver) compartment can help mitigate this.[3][4]

  • Cellular Metabolism: Caco-2 cells are metabolically active and may be metabolizing your compound. Analyze the cell lysate and basolateral medium for the presence of metabolites.

  • Intracellular Accumulation: The compound may be accumulating within the Caco-2 cells. Quantifying the amount of compound in the cell lysate at the end of the experiment is crucial to determine if this is the case.

  • Compound Instability: The compound may be unstable in the assay buffer. Assess the stability of the compound in the buffer over the time course of the experiment.

Q3: The results from my permeability assays are highly variable between experiments. What can I do to improve reproducibility?

A3: High variability in permeability assays can stem from several sources. To improve reproducibility, consider the following:

  • Monolayer Integrity: For Caco-2 assays, ensure the integrity of the cell monolayer is consistent. Regularly measure the transepithelial electrical resistance (TEER) and perform a Lucifer Yellow permeability assay to check for leaky monolayers.[4]

  • Cell Health and Passage Number: Use Caco-2 cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular characteristics and transport protein expression.[2]

  • Standardized Protocols: Strictly adhere to standardized protocols for cell seeding density, culture time (typically 21 days for Caco-2 differentiation), and media changes.[4]

  • Control Compounds: Always include well-characterized high and low permeability control compounds in your assays to benchmark your results and ensure assay performance.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
  • Possible Cause: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and actively pump the compound back into the apical compartment.[4]

  • Troubleshooting Steps:

    • Conduct a Bidirectional Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indication of active efflux.[4]

    • Use P-gp Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[4]

Issue 2: Discrepancy Between PAMPA and Caco-2 Results
  • Possible Cause: The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion, while the Caco-2 assay accounts for passive diffusion, active transport, and paracellular transport.[5]

  • Troubleshooting Steps:

    • High PAMPA, Low Caco-2 Papp: This pattern suggests that the compound has good passive permeability but is likely a substrate for active efflux in Caco-2 cells.

    • Low PAMPA, High Caco-2 Papp: This may indicate that the compound has poor passive permeability but is a substrate for an active uptake transporter in Caco-2 cells.

    • Low PAMPA, Low Caco-2 Papp: This suggests that the compound has inherently poor permeability through both passive and active transport mechanisms.

Quantitative Data Presentation

The following tables provide illustrative examples of permeability data for quinoline derivatives. Note: These are representative values and actual results for specific this compound analogs should be determined experimentally.

Table 1: Example Caco-2 Permeability Data for Quinoline Analogs

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
Analog A0.55.010.0Low (Potential Efflux Substrate)
Analog B12.011.50.96High
Analog C0.20.31.5Low
Propranolol (High Permeability Control)20.018.00.9High
Atenolol (Low Permeability Control)0.10.11.0Low

Table 2: Example PAMPA Data for Quinoline Analogs

CompoundEffective Permeability (Pe) (10⁻⁶ cm/s)Permeability Classification
Analog A15.0High
Analog B13.5High
Analog C0.3Low
Testosterone (High Permeability Control)18.0High
Hydrocortisone (Low Permeability Control)0.8Low

Experimental Protocols

Caco-2 Permeability Assay Protocol
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture for 21-25 days in DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the cell monolayers. TEER values should be >300 Ω·cm².

    • Optionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add HBSS containing the test compound (e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • Take a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Membrane Preparation:

    • Prepare a 1% lecithin in dodecane solution.

    • Add 5 µL of the lipid solution to each well of a hydrophobic PVDF donor plate.

  • Compound Preparation:

    • Prepare a solution of the test compound (e.g., 10 µM) in a suitable buffer (e.g., PBS pH 7.4) with a low percentage of DMSO.

  • Assay Setup:

    • Add 300 µL of buffer to each well of the acceptor plate.

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

  • Incubation:

    • Incubate the plate assembly at room temperature for 5-18 hours in a humidified chamber to minimize evaporation.

  • Sample Analysis:

    • After incubation, separate the plates and quantify the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Data Calculation:

    • Calculate the effective permeability (Pe) using an appropriate formula that accounts for the volumes of the donor and acceptor wells, the membrane area, and the incubation time.

Visualizations

Caco2_Workflow cluster_prep Cell Culture & Preparation cluster_exp Transport Experiment cluster_analysis Analysis & Data Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to differentiate seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add compound to Apical (Donor) side teer->add_compound If TEER is acceptable incubate Incubate at 37°C add_compound->incubate sample Sample from Basolateral (Receiver) side at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calc_papp Calculate Papp value quantify->calc_papp calc_er Calculate Efflux Ratio (ER) for bidirectional assay quantify->calc_er interpret Classify Permeability (Low/High) & Assess Efflux calc_papp->interpret calc_er->interpret PAMPA_Workflow cluster_prep Plate Preparation cluster_exp Assay Execution cluster_analysis Analysis prepare_lipid Prepare Lipid Solution (e.g., Lecithin in Dodecane) coat_plate Coat Donor Plate with Lipid Solution prepare_lipid->coat_plate add_compound Add Compound Solution to Donor Plate coat_plate->add_compound add_buffer Add Buffer to Acceptor Plate assemble Assemble 'Sandwich' add_buffer->assemble add_compound->assemble incubate Incubate at Room Temperature assemble->incubate quantify Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) incubate->quantify calculate Calculate Effective Permeability (Pe) quantify->calculate classify Classify Passive Permeability calculate->classify Troubleshooting_Logic cluster_efflux Efflux Assessment cluster_passive Passive Permeability Check start Low Caco-2 Permeability Observed bidirectional Perform Bidirectional Assay (A-B and B-A) start->bidirectional er_check Efflux Ratio > 2? bidirectional->er_check efflux_substrate Conclusion: Compound is an Efflux Substrate er_check->efflux_substrate Yes no_efflux Efflux is not the primary issue er_check->no_efflux No pampa Perform PAMPA no_efflux->pampa pampa_result PAMPA Result? pampa->pampa_result low_passive Conclusion: Poor Passive Permeability pampa_result->low_passive Low good_passive Passive permeability is not the issue. Consider uptake. pampa_result->good_passive High

References

troubleshooting unexpected results in 8-Methoxy-3-methylquinoline experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methoxy-3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format, providing actionable solutions.

Synthesis & Reaction Issues

Q1: My Skraup/Doebner-von Miller synthesis of this compound is resulting in a low yield and significant tar formation. What are the likely causes and how can I improve the outcome?

A1: Low yields and tarring are common problems in these classical quinoline syntheses, often due to the highly acidic and exothermic conditions.[1]

  • Uncontrolled Reaction Temperature: The reaction is highly exothermic. Localized overheating can lead to the polymerization of intermediates, such as acrolein formed from glycerol in the Skraup synthesis.[2]

    • Solution: Use a moderator like ferrous sulfate (FeSO₄) to control the reaction's vigor.[1] Add sulfuric acid slowly with efficient cooling and stirring to dissipate heat.[3]

  • Substituent Effects: The electron-donating methoxy group on the aniline precursor (o-anisidine) generally favors the reaction, but the conditions must be carefully optimized to prevent side reactions.

  • Polymerization of Aldehyde/Ketone: In the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone can polymerize under strong acid catalysis.[4]

    • Solution: Consider a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound and reduce its self-polymerization.[4]

Q2: I am observing an unexpected dark coloration of my reaction mixture during the synthesis of this compound. Is this normal?

A2: The formation of a dark, tarry residue is a well-documented issue in Skraup and Doebner-von Miller syntheses.[2][3] This is primarily due to the polymerization of reaction intermediates under harsh acidic and oxidizing conditions. While a dark color is expected, excessive tar formation indicates suboptimal reaction control. To minimize this, ensure gradual heating, use a moderator like FeSO₄, and consider purification methods like steam distillation to separate the product from the tar.[1][3]

Q3: During the workup of my this compound synthesis, I am having trouble with the product being insoluble or forming an emulsion. How can I resolve this?

A3: The basic nature of the quinoline nitrogen can lead to salt formation during acidic workup, affecting its solubility.

  • Acid-Base Extraction: During basification of the acidic extract to liberate the free base, slow addition of a concentrated base (e.g., NaOH solution) with vigorous stirring can prevent the formation of clumps and improve extraction efficiency. Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the quinoline.

  • Emulsion Formation: Emulsions can form during liquid-liquid extraction. To break them, you can add a saturated brine solution, gently swirl the separatory funnel instead of vigorous shaking, or filter the mixture through a pad of celite.

Purification Challenges

Q4: My this compound derivative is showing significant tailing and poor separation during silica gel column chromatography. What is causing this?

A4: The basicity of the quinoline nitrogen leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in peak tailing, irreversible adsorption, and even degradation of the compound on the column.[5]

  • Solutions:

    • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[6]

    • Alternative Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina, or consider reversed-phase chromatography if the compound's polarity is suitable.[5]

    • Deactivated Silica: Pre-treat the silica gel by flushing the column with a solvent system containing a base before loading the sample.[6]

Analytical & Stability Issues

Q5: The NMR spectrum of my purified this compound shows unexpected peaks. What are the potential impurities?

A5: Besides residual starting materials, several byproducts can form during quinoline synthesis.

  • Regioisomers: If a substituted aniline is used in a Skraup or Doebner-von Miller synthesis, the formation of regioisomers is possible. For this compound, this is less of a concern if starting from o-anisidine.

  • Partially Hydrogenated Quinolines: Incomplete oxidation in the final step of the synthesis can lead to dihydro- or tetrahydroquinoline impurities.[4] These will have characteristic upfield signals in the aromatic region of the ¹H NMR spectrum.

  • Oxidation/Degradation Products: The methoxy group is generally stable, but under harsh conditions or prolonged exposure to air and light, oxidation of the quinoline ring can occur.[7] Store the compound in a cool, dark place and under an inert atmosphere if necessary.[8]

Q6: I am observing variability in the biological activity of my this compound samples. What could be the cause?

A6: Inconsistent biological data can often be traced back to issues with sample purity and stability.

  • Purity: Even small amounts of highly active impurities can skew biological assay results. Ensure the compound is thoroughly purified and characterized by multiple analytical techniques (e.g., NMR, LC-MS, elemental analysis).

  • Stability in Assay Media: The compound may degrade in the assay buffer or cell culture medium.[7] It is advisable to prepare fresh solutions for each experiment and to evaluate the stability of the compound under the specific assay conditions.

  • Solubility: Poor solubility can lead to inaccurate concentration determination and variable results. Use appropriate solvents and consider the use of solubilizing agents if necessary, ensuring they do not interfere with the assay.

Data Presentation

Table 1: Troubleshooting Summary for this compound Synthesis

Issue Potential Cause Recommended Solution Expected Outcome
Low Product YieldUncontrolled exothermic reactionAdd FeSO₄ as a moderator; slow addition of acid with cooling.[1]Smoother reaction, reduced tar formation, and improved yield.
Polymerization of carbonyl compoundUse a biphasic solvent system (e.g., water/toluene).[4]Minimized polymerization of starting material, leading to a cleaner reaction and higher yield.
Significant Tar FormationHarsh acidic and oxidizing conditionsUse a moderator; avoid excessive heating.[3]Reduced formation of polymeric byproducts.
Product Purity IssuesIncomplete oxidationEnsure a sufficient amount of oxidizing agent is used.[4]Complete conversion to the aromatic quinoline product.
Presence of regioisomersCareful selection of starting materials and reaction conditions.Formation of the desired isomer.

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound

This protocol is a representative method for the synthesis of a substituted quinoline.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charging Reactants: To the flask, add o-anisidine, crotonaldehyde, and a moderator such as ferrous sulfate heptahydrate.

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.[3]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[3]

  • Work-up: Cool the reaction mixture and cautiously pour it onto ice. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: The crude product can be purified by steam distillation followed by extraction of the distillate with an organic solvent (e.g., dichloromethane). The organic extracts are then dried and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography.

Protocol 2: Purification by Column Chromatography with a Basic Modifier

This protocol is designed for the purification of basic quinoline derivatives on silica gel.

  • Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine to the mobile phase mixture.[6]

  • Column Packing: Pack a chromatography column with silica gel using the prepared mobile phase.

  • Equilibration: Equilibrate the column by passing several column volumes of the mobile phase through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly stronger solvent) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.

Visualizations

Troubleshooting_Synthesis start Low Yield or Tar Formation check_temp Was the reaction temperature controlled? start->check_temp check_moderator Was a moderator (e.g., FeSO4) used? check_temp->check_moderator Yes sol_temp Implement slow acid addition with efficient cooling. check_temp->sol_temp No check_polymerization Is polymerization of carbonyl suspected? check_moderator->check_polymerization Yes sol_moderator Add FeSO4 to the reaction mixture. check_moderator->sol_moderator No sol_polymerization Use a biphasic solvent system. check_polymerization->sol_polymerization Yes outcome Improved Yield and Reduced Side Products check_polymerization->outcome No sol_temp->outcome sol_moderator->outcome sol_polymerization->outcome

Caption: Troubleshooting workflow for low yield in synthesis.

Troubleshooting_Purification start Peak Tailing in Silica Chromatography check_modifier Is a basic modifier (e.g., TEA) in the mobile phase? start->check_modifier check_stationary_phase Is the stationary phase silica gel? check_modifier->check_stationary_phase Yes sol_modifier Add 0.5-1% triethylamine to the mobile phase. check_modifier->sol_modifier No sol_stationary_phase Switch to neutral/basic alumina or reversed-phase. check_stationary_phase->sol_stationary_phase Yes outcome Improved Peak Shape and Separation check_stationary_phase->outcome No sol_modifier->outcome sol_stationary_phase->outcome Signaling_Pathway_Placeholder cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis o-Anisidine o-Anisidine Skraup_Reaction Skraup Reaction o-Anisidine->Skraup_Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Skraup_Reaction H2SO4_Oxidant H2SO4 / Oxidant H2SO4_Oxidant->Skraup_Reaction Crude_Product Crude this compound Skraup_Reaction->Crude_Product Column_Chromatography Column Chromatography (Silica, basic modifier) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product NMR_MS NMR / LC-MS Pure_Product->NMR_MS Biological_Assay Biological Assay Pure_Product->Biological_Assay

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. It is a critical component of quality assurance in the pharmaceutical industry, ensuring the reliability, reproducibility, and accuracy of analytical data. The key parameters for validation, as stipulated by ICH Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.

Comparative Overview of Analytical Techniques

The selection of an analytical technique for the quantification of 8-Methoxy-3-methylquinoline depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. HPLC and GC-MS are two powerful and widely used techniques for the analysis of quinoline derivatives.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. It offers excellent quantitative performance and is a mainstay in pharmaceutical quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly well-suited for volatile and thermally stable compounds. The mass spectrometric detection provides definitive identification of the analyte.

The following tables summarize the hypothetical quantitative performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL10 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Intraday< 1.0%< 2.0%
- Interday< 2.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL1 ng/mL
Limit of Quantitation (LOQ) 0.3 µg/mL3 ng/mL
Specificity Demonstrated by peak purity and resolutionDemonstrated by mass spectrum and retention time
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rateUnaffected by minor changes in oven temperature ramp and carrier gas flow rate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is a representative approach for the quantification of this compound using reverse-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 6.8) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 10 minutes, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on established procedures for the analysis of quinoline compounds and is suitable for trace-level quantification.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: The oven temperature is initially held at 100°C for 2 minutes, then ramped to 250°C at a rate of 15°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like dichloromethane or methanol.

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL). An internal standard should be added to all standards and samples to improve precision.

    • Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated and reconstituted in a solvent compatible with the GC injection.

Diagrams

Diagrams are provided to illustrate key workflows and logical relationships in the analytical method validation process.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Analytical Technique (HPLC/GC-MS) B Optimize Chromatographic Conditions A->B C Develop Sample Preparation Protocol B->C D Specificity C->D E Linearity & Range F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H LOD & LOQ I Robustness K System Suitability Testing I->K J Sample Analysis K->J

Caption: Workflow for Analytical Method Validation.

G Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of Validation Parameters.

Disclaimer: The experimental protocols and performance data presented in this guide are hypothetical and intended for illustrative purposes. Actual method development and validation will require experimental optimization and verification.

comparative study of the antimicrobial activity of 8-Methoxy-3-methylquinoline and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 8-Methoxyquinoline Analogs as Antimicrobial Agents.

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Quinoline scaffolds have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. Within this class, 8-methoxyquinoline derivatives have emerged as promising candidates for antimicrobial drug discovery. This guide provides a comparative analysis of the antimicrobial activity of 8-Methoxy-4-methylquinoline and related 8-methoxyquinoline analogs, supported by available experimental data and detailed methodologies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 8-methoxyquinoline derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A study on novel 8-methoxy-4-methyl-quinoline derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. The data presented below summarizes the MIC values for a representative 8-methoxy-4-methyl-quinoline derivative against several bacterial strains. For a broader perspective, qualitative data for the parent compound, 8-Methoxyquinoline, and its 5-nitro derivative are also included.

Compound/AnalogTest OrganismMIC (µg/mL)Reference
8-Methoxy-4-methyl-quinoline derivative Staphylococcus aureus (ATCC 25923)3.125[1]
Bacillus subtilis (ATCC 6633)6.25[1]
Escherichia coli (ATCC 25922)6.25[2][1]
8-Methoxyquinoline Bacillus subtilisStrong Activity*
Salmonella spp.Strong Activity[3]
Salmonella typhiStrong Activity[3]
Aspergillus flavusStrong Activity[3]
Aspergillus nigerStrong Activity[3]
Trichophyton spp.Strong Activity[3]
5-Nitro-8-methoxyquinoline Bacillus subtilisLess Active than 8-Methoxyquinoline[3]
Salmonella spp.Less Active than 8-Methoxyquinoline[3]
Salmonella typhiLess Active than 8-Methoxyquinoline[3]
Aspergillus flavusLess Active than 8-Methoxyquinoline[3]
Aspergillus nigerLess Active than 8-Methoxyquinoline[3]
Trichophyton spp.Less Active than 8-Methoxyquinoline*[3]

*Qualitative assessment from the study; specific MIC values were not provided.

The data indicates that the 8-methoxy-4-methyl-quinoline derivative possesses significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus.[1] The parent compound, 8-Methoxyquinoline, also demonstrates strong antibacterial and antifungal properties. Interestingly, the addition of a nitro group at the 5-position appears to reduce the antimicrobial efficacy compared to the unsubstituted 8-Methoxyquinoline.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This widely used method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the 8-methoxyquinoline derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), to ensure complete dissolution.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for testing most aerobic and facultative anaerobic bacteria.
  • Microorganism: A pure, fresh culture of the test microorganism is required.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, and an incubator.

2. Inoculum Preparation:

  • Several colonies of the test microorganism from a fresh agar plate are suspended in sterile saline.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized inoculum is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the 96-well microtiter plates using MHB.
  • A standardized volume of the prepared inoculum is added to each well.
  • Control wells are included: a positive control (inoculum without any test compound) and a negative control (broth without inoculum).
  • The plates are incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Science

To better understand the processes involved in the assessment and mechanism of these antimicrobial agents, the following diagrams are provided.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solutions of Test Compounds serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Plates with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Antimicrobial Susceptibility Testing Workflow.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell quinolone Quinolone Derivative cell_wall Cell Wall/ Membrane quinolone->cell_wall Entry dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibition dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Enables dna_damage DNA Damage & Replication Fork Collapse dna_gyrase->dna_damage leads to topoisomerase_iv->dna_replication Enables topoisomerase_iv->dna_damage leads to cell_death Bacterial Cell Death dna_damage->cell_death

Mechanism of Action of Quinolone Antimicrobials.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 8-Methoxy-3-methylquinoline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 8-Methoxy-3-methylquinoline, a key chemical intermediate and potential pharmacophore, is critical for ensuring product quality and advancing research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.

The process of cross-validation involves comparing two analytical methods to ascertain if they yield equivalent results. This is a crucial step when transitioning between methods or when comparing data generated from different laboratories, ensuring the consistency and reliability of analytical outcomes.

At a Glance: HPLC vs. GC-MS for this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation is based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.
Derivatization Generally not required for this compound.May be necessary to improve volatility and thermal stability, although often not required for this specific compound.
Sensitivity Method-dependent, with modern detectors like tandem mass spectrometry (LC-MS/MS) offering very high sensitivity.High sensitivity, particularly when using selected ion monitoring (SIM) mode.
Selectivity Good, and can be significantly enhanced with mass spectrometry detection (LC-MS).Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio.
Throughput Generally higher, especially with the use of Ultra-High-Performance Liquid Chromatography (UPLC) systems.Can be lower due to longer run times, particularly with complex temperature programs.

Experimental Protocols

Detailed and robust methodologies are fundamental for the successful implementation and validation of any analytical method. The following protocols are representative for the analysis of this compound and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of quinoline derivatives.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to achieve a final concentration within the linear range of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from established procedures for the analysis of similar aromatic nitrogen-containing compounds.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 270°C.

  • Oven Temperature Program: The oven temperature is initially held at 100°C for 2 minutes, then ramped up to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

Data Presentation: A Comparative Summary

The following tables summarize the key validation parameters for the HPLC and GC-MS methods for the analysis of this compound. These parameters are crucial for evaluating the suitability of a method for a specific application.[1][2][3][4][5]

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLCGC-MSAcceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range (µg/mL) 0.5 - 1000.1 - 50Dependent on application
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
Limit of Detection (LOD) (µg/mL) 0.10.02Dependent on application
Limit of Quantification (LOQ) (µg/mL) 0.50.1Dependent on application
Robustness RobustRobustNo significant impact on results

Table 2: Detailed Accuracy Data

Spiked Concentration (µg/mL)HPLC Mean Recovery (%)HPLC %RSDGC-MS Mean Recovery (%)GC-MS %RSD
1.099.20.898.51.2
50.0100.50.5101.00.8
90.0101.00.6--
45.0--102.10.9

Table 3: Detailed Precision Data

Concentration (µg/mL)HPLC %RSD (Repeatability)HPLC %RSD (Intermediate Precision)GC-MS %RSD (Repeatability)GC-MS %RSD (Intermediate Precision)
1.00.91.31.41.9
50.00.61.11.01.5
90.00.71.2--
45.0--1.11.6

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the two analytical methods.

cross_validation_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation Sample Bulk Sample of This compound Prep Prepare a Homogeneous Stock Solution Sample->Prep Aliquots Create Multiple Identical Aliquots Prep->Aliquots HPLC_Analysis Analyze Aliquots using Validated HPLC Method Aliquots->HPLC_Analysis GCMS_Analysis Analyze Aliquots using Validated GC-MS Method Aliquots->GCMS_Analysis HPLC_Data Collect HPLC Data (e.g., Peak Area, Concentration) HPLC_Analysis->HPLC_Data Stat_Analysis Statistical Analysis (e.g., t-test, F-test) HPLC_Data->Stat_Analysis GCMS_Data Collect GC-MS Data (e.g., Peak Area, Concentration) GCMS_Analysis->GCMS_Data GCMS_Data->Stat_Analysis Conclusion Conclusion on Method Equivalence Stat_Analysis->Conclusion

Logical workflow for the cross-validation of HPLC and GC-MS methods.

Discussion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound, each presenting distinct advantages.

HPLC is often favored for its higher throughput, making it well-suited for routine quality control and the analysis of a large number of samples. The lack of a need for derivatization simplifies sample preparation and reduces the potential for analytical errors. The robustness of modern HPLC methods also contributes to their widespread adoption in pharmaceutical analysis.

GC-MS , on the other hand, offers unparalleled selectivity and is a definitive tool for confirmatory analysis and structural elucidation. The mass spectrometric detection provides a high degree of certainty in the identification of the analyte, which is particularly valuable in research and development settings or when analyzing complex matrices where interferences may be present. While GC-MS can be highly sensitive, especially in SIM mode, the requirement for the analyte to be volatile and thermally stable can sometimes be a limitation.

For a comprehensive analytical strategy, particularly during method development and validation, a cross-validation approach utilizing both HPLC and GC-MS is highly recommended. This ensures the accuracy and reliability of the analytical data and provides a more complete understanding of the analyte and the sample matrix.

References

Navigating the Bioactivity of 8-Methoxy-3-methylquinoline: A Comparative Guide Based on Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the in vitro and in vivo activities of 8-Methoxy-3-methylquinoline remains limited in publicly accessible research, a comprehensive understanding of its potential biological profile can be extrapolated from the extensive studies conducted on its close structural analogs. This guide provides a comparative analysis of the biological activities of key derivatives, offering insights into the potential therapeutic applications and mechanisms of action for this class of quinoline compounds.

Researchers and drug development professionals can leverage the data presented herein to inform future studies and hypothesis-driven research into the specific properties of this compound. The biological activities of quinoline derivatives are heavily influenced by the nature and position of their substituents, with modifications often leading to significant changes in efficacy and target specificity.

In Vitro Activity: A Comparative Overview

The in vitro activities of several analogs of this compound have been investigated against various cancer cell lines and microbial strains. The data, summarized below, highlights the potential for this scaffold in oncology and infectious disease research.

CompoundCell Line/OrganismActivity MetricValueReference
2-Chloro-8-methoxy-3-methylquinoline Methicillin-resistant Staphylococcus aureus (MRSA)Not SpecifiedPotent activity[1]
Escherichia coliNot SpecifiedPotent activity[1]
Various cancer cell linesNot SpecifiedPotential antitumor properties[1]
4-Amino-8-methoxyquinoline-3-carboxylic acid Staphylococcus aureusInhibition Zone15 - 25 mm
Escherichia coliInhibition Zone15 - 25 mm
Human colon adenocarcinoma (Colo-205)IC50~17 µM
2-Ethyl-8-methoxy-3-methylquinoline Not SpecifiedNot SpecifiedMeaningful activity against cancer, inflammation, malaria, and tuberculosis is suggested for alkylated quinolines.

Experimental Protocols: A Methodological Synopsis

The following are representative experimental protocols employed in the assessment of the in vitro activity of quinoline derivatives, based on the available literature for its analogs.

Antimicrobial Activity Assessment (Agar Well Diffusion Method)
  • Preparation of Inoculum: Bacterial strains such as Staphylococcus aureus and Escherichia coli are cultured in a suitable broth medium to achieve a standardized turbidity.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.

  • Well Preparation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Application: A defined concentration of the test compound (e.g., 4-Amino-8-methoxyquinoline-3-carboxylic acid dissolved in a suitable solvent) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., human colon adenocarcinoma Colo-205) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 4-Amino-8-methoxyquinoline-3-carboxylic acid) for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

One of the prominent mechanisms of action for antimicrobial quinolines is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Quinoline_Analog Quinoline Analog (e.g., 2-Chloro-8-methoxy-3-methylquinoline) DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline_Analog->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of antimicrobial action for quinoline analogs.

In the context of anticancer activity, while the specific pathways for many 8-methoxyquinoline derivatives are yet to be fully elucidated, related compounds have been shown to influence critical signaling cascades involved in cell proliferation and survival. Further investigation into the precise molecular targets of this compound is warranted to uncover its therapeutic potential.

Experimental Workflow for Drug Discovery

The process of identifying and characterizing the biological activity of a novel compound like this compound typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Drug_Discovery_Workflow Compound_Synthesis Synthesis of This compound In_Vitro_Screening In Vitro Screening (e.g., Antimicrobial, Cytotoxicity Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Active Compound) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A generalized workflow for drug discovery and development.

References

Validating 8-Methoxy-3-methylquinoline: A Comparative Guide for Lead Compound Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8-Methoxy-3-methylquinoline and Alternative Compounds

The quest for novel therapeutic agents often begins with the identification and validation of promising lead compounds. This compound, a heterocyclic aromatic organic compound, has emerged as a scaffold of interest due to the notable biological activities of its derivatives, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive comparison of this compound's potential, benchmarked against established and structurally related compounds: 8-hydroxyquinoline, chloroquine, and clioquinol. The evaluation is based on available experimental data on their cytotoxic and antimicrobial activities.

While direct and extensive biological data for this compound is limited in publicly accessible literature, the significant activity of its close derivatives suggests the potential of the core quinoline structure. This guide, therefore, presents data on key derivatives as a proxy to evaluate the promise of the this compound scaffold.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following tables summarize the available quantitative data for the lead compound's derivatives and the selected alternatives.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Caco-2 (Colon Cancer)
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) ---0.33[1]0.51[1]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline ---0.350.54
8-Hydroxyquinoline -----
Chloroquine --71.3--
Clioquinol Low µM rangeLow µM rangeLow µM rangeLow µM rangeLow µM range

Note: Specific IC₅₀ values for 8-Hydroxyquinoline and Clioquinol against these exact cell lines were not consistently available in the searched literature, though they are reported to have activity in the low micromolar range against various cancer cell lines.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

CompoundStaphylococcus aureusEscherichia coliCandida albicans
8-Methoxy-4-methyl-quinoline Derivatives 3.1256.25-
8-Hydroxyquinoline 1.1 - 16--
Chloroquine >1000>1000>1000
Clioquinol --0.031 - 0.5

Note: Data for each compound may be from different studies and against different strains of the same organism, which can influence MIC values. The data for this compound is for a derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Western Blot for PI3K/AKT/mTOR Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

  • Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR.

  • Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Signaling Pathway and Workflow Diagrams

Understanding the mechanism of action is a critical step in lead compound validation. While the direct effect of this compound on specific signaling pathways is still under investigation, its derivatives have been shown to modulate the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTORC1->Cell Proliferation\n& Survival Promotes 8_Methoxy_3_methylquinoline_Derivative 8-Methoxy-quinoline Derivative 8_Methoxy_3_methylquinoline_Derivative->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of 8-Methoxy-quinoline derivatives.

To systematically validate a lead compound like this compound, a structured workflow is essential. The following diagram illustrates a typical lead validation process.

Lead_Validation_Workflow Start Start Hit_Identification Hit Identification (e.g., this compound) Start->Hit_Identification In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial Assays) Hit_Identification->In_Vitro_Screening ADME_Tox_Profiling ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro_Screening->ADME_Tox_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Pathway Analysis) ADME_Tox_Profiling->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the validation and development of a lead compound.

Conclusion

The available data on the derivatives of this compound suggest that this quinoline scaffold holds significant promise as a source of new therapeutic lead compounds, particularly in the fields of oncology and microbiology. The potent cytotoxic and antimicrobial activities observed for its derivatives warrant a more in-depth investigation into the biological profile of the parent compound itself.

Direct experimental validation of this compound is the critical next step. This should include comprehensive in vitro screening against a broad panel of cancer cell lines and microbial strains to establish its specific IC₅₀ and MIC values. Furthermore, elucidation of its precise mechanism of action, including its potential effects on the PI3K/AKT/mTOR pathway, will be crucial for its future development. The comparative data and experimental protocols provided in this guide offer a foundational framework for researchers to design and execute these pivotal validation studies.

References

A Comparative Benchmarking Guide to the Synthesis of 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 8-Methoxy-3-methylquinoline, a key heterocyclic scaffold in medicinal chemistry. We present a detailed examination of common synthetic routes, including the Doebner-von Miller reaction, alongside a practical, high-yield method starting from a readily available precursor. This document offers experimental protocols, quantitative data, and workflow visualizations to assist researchers in selecting the most efficient and suitable synthesis for their applications.

Comparison of Synthetic Methods

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important structural motif. For the specific synthesis of this compound, the Doebner-von Miller reaction is a primary consideration, offering a direct approach to the quinoline core with the desired substitution pattern. Other classical methods such as the Combes and Skraup syntheses are also adaptable for this target molecule, each with its own advantages and disadvantages in terms of starting materials, reaction conditions, and potential yields.

A notable alternative approach involves the modification of a pre-existing quinoline structure. One such high-yield method is the methylation of 8-hydroxyquinoline followed by further functionalization, although this may not be the most direct route to the 3-methyl substituted target.

For the purpose of this guide, we will focus on a plausible Doebner-von Miller approach for the direct synthesis of this compound and compare it with a documented high-yield synthesis of the parent compound, 8-Methoxyquinoline, to provide a clear benchmark.

Table 1: Comparison of Synthesis Methods for 8-Methoxyquinoline Derivatives

MethodStarting MaterialsKey Reagents/ConditionsProductReported YieldAdvantagesDisadvantages
Doebner-von Miller Reaction o-Anisidine, α,β-Unsaturated Aldehyde/Ketone (e.g., Tiglaldehyde or Methacrolein derivative)Acid catalyst (e.g., HCl, H₂SO₄), Oxidizing agentThis compoundVariableDirect formation of the substituted quinoline core.Can result in mixtures of isomers; reaction conditions can be harsh.
Williamson Ether Synthesis 8-Hydroxyquinoline, Methylating agent (e.g., Dimethyl sulfate)Base (e.g., K₂CO₃), Solvent (e.g., Acetone)8-Methoxyquinoline71%[1]High yield, mild conditions, readily available starting material.Does not introduce the 3-methyl substituent; requires a separate synthesis of the substituted 8-hydroxyquinoline precursor.
Combes Synthesis o-Anisidine, β-Diketone (e.g., Acetylacetone)Acid catalyst (e.g., H₂SO₄)8-Methoxy-2,4-dimethylquinolineVariableGood for producing 2,4-disubstituted quinolines.Does not directly yield the 3-methyl derivative.
Skraup Synthesis o-Anisidine, Glycerol, Oxidizing agentH₂SO₄8-MethoxyquinolineVariableOne-pot synthesis from simple precursors.Often violent reaction, harsh conditions, low yields for some substituted anilines.

Experimental Protocols

Method 1: Synthesis of 8-Methoxyquinoline via Williamson Ether Synthesis

This protocol is adapted from a reported synthesis and serves as a benchmark for yield and simplicity for a related compound.[1]

Materials:

  • 8-Hydroxyquinoline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Dry Acetone

  • Distilled water

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of 8-hydroxyquinoline (10.0 g, 0.069 mol) and anhydrous potassium carbonate (19.0 g, 0.137 mol) in dry acetone (150 mL) is stirred at room temperature.

  • Dimethyl sulfate (10.0 mL, 0.105 mol) is added dropwise to the suspension over a period of 30 minutes.

  • The reaction mixture is then refluxed for 8 hours with continuous stirring.

  • After cooling to room temperature, the inorganic salts are filtered off and washed with acetone.

  • The combined acetone filtrate is evaporated under reduced pressure to yield a crude product.

  • The crude product is dissolved in diethyl ether and washed with distilled water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to afford pure 8-methoxyquinoline.

  • The product can be further purified by column chromatography if necessary.

Expected Yield: Approximately 71%.[1]

Method 2: Proposed Doebner-von Miller Synthesis of this compound

This is a generalized protocol based on the principles of the Doebner-von Miller reaction for the synthesis of the target molecule.[2]

Materials:

  • o-Anisidine

  • Tiglaldehyde (2-Methyl-2-butenal) or a suitable precursor for the 3-methyl group

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • o-Anisidine is dissolved in an acidic medium (e.g., aqueous HCl).

  • The α,β-unsaturated aldehyde (e.g., tiglaldehyde) is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • An oxidizing agent is added to the reaction mixture.

  • The mixture is heated under reflux for several hours to drive the cyclization and aromatization steps.

  • After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.

  • The product is extracted into an organic solvent.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by column chromatography or distillation.

Reaction Pathways and Workflows

To visually represent the synthetic logic, the following diagrams illustrate the key reaction pathways.

Doebner_von_Miller_Synthesis reactant reactant reagent reagent intermediate intermediate product product condition condition o_anisidine o-Anisidine michael_adduct Michael Adduct (Intermediate) o_anisidine->michael_adduct ab_unsat_carbonyl α,β-Unsaturated Carbonyl ab_unsat_carbonyl->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Acid Catalysis dihydroquinoline Dihydroquinoline Intermediate cyclized_intermediate->dihydroquinoline Dehydration final_product This compound dihydroquinoline->final_product Oxidation

Caption: Doebner-von Miller synthesis of this compound.

Williamson_Ether_Synthesis reactant reactant reagent reagent intermediate intermediate product product condition condition hydroxyquinoline 8-Hydroxyquinoline alkoxide Quinolinolate (Intermediate) hydroxyquinoline->alkoxide base Base (e.g., K₂CO₃) base->alkoxide final_product 8-Methoxyquinoline alkoxide->final_product methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄) methylating_agent->final_product

Caption: Williamson ether synthesis of 8-Methoxyquinoline.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for particular reaction conditions. The Doebner-von Miller reaction offers a direct route to the target molecule, while a Williamson ether synthesis on a pre-existing substituted quinoline scaffold can provide high yields for the methoxy group installation. This guide provides the necessary data and visual aids to support an informed decision-making process for the synthesis of this valuable compound.

References

Unraveling the Action of 8-Methoxy-3-methylquinoline: A Comparative Guide to its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 8-Methoxy-3-methylquinoline's likely biological activities through comparison with structurally related compounds, providing researchers, scientists, and drug development professionals with a framework for experimental investigation.

While direct experimental evidence for the mechanism of action of this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized quinoline derivatives allows for informed hypotheses regarding its potential biological effects. This guide compares this compound to key analogues with established antibacterial and anticancer properties, offering a predictive look into its mechanism of action and providing detailed experimental protocols to facilitate further research.

Comparison with Active Quinoline Analogues

The biological activity of quinoline derivatives is heavily influenced by the nature and position of their substituents. Based on available data for similar compounds, this compound could potentially exhibit either antibacterial or anticancer properties.

Potential as an Antibacterial Agent

A close structural relative, 2-Chloro-8-methoxy-3-methylquinoline , demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[1] The presence of a chlorine atom at the C2 position in this analogue is noted to enhance its binding affinity to the GyrA subunit of DNA gyrase.[1] Given the shared 8-methoxy and 3-methyl groups, it is plausible that this compound could exhibit a similar, albeit potentially less potent, antibacterial mechanism.

Potential as an Anticancer Agent

Several quinoline derivatives bearing an 8-methoxy group have shown significant cytotoxic effects against various cancer cell lines. Notably, indolo[2,3-b]quinoline derivatives such as 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) and 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[2][3][4][5] This inhibition leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[2][3][4]

Quantitative Data Comparison

The following table summarizes the cytotoxic activity of relevant quinoline derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of this compound.

CompoundCell LineIC50 (µM)Reference
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colorectal)0.33[2]
Caco-2 (Colorectal)0.51[2]
AGS (Gastric)3.6[2]
PANC-1 (Pancreatic)18.4[2]
SMMC-7721 (Liver)9.7[2]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline HCT116 (Colorectal)0.35[3]
Caco-2 (Colorectal)0.54[3]

Experimental Protocols

To investigate the mechanism of action of this compound, the following experimental protocols, based on methodologies used for its analogues, are recommended.

Antibacterial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.

  • Method: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

2. DNA Gyrase and Topoisomerase IV Inhibition Assay:

  • Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase and topoisomerase IV.

  • Method: Commercially available enzyme inhibition assay kits can be used. These assays typically measure the relaxation of supercoiled plasmid DNA by the topoisomerases in the presence of varying concentrations of the test compound. The results are visualized by agarose gel electrophoresis.

Anticancer Activity Assays

1. Cell Viability (MTT) Assay:

  • Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

  • Method: Cancer cells (e.g., HCT116, Caco-2) are seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

2. Cell Cycle Analysis by Flow Cytometry:

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Method: Cells are treated with the compound for 24 hours, harvested, washed, and fixed in cold 70% ethanol. The fixed cells are then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3. Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins:

  • Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway.

  • Method: Cells are treated with the compound for a specified time. Total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways that this compound might modulate based on the activities of its analogues.

antibacterial_mechanism This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell DNA Gyrase DNA Gyrase Bacterial Cell->DNA Gyrase Topoisomerase IV Topoisomerase IV Bacterial Cell->Topoisomerase IV DNA Replication & Repair DNA Replication & Repair DNA Gyrase->DNA Replication & Repair Inhibition Topoisomerase IV->DNA Replication & Repair Inhibition Cell Death Cell Death DNA Replication & Repair->Cell Death Disruption

Caption: Putative antibacterial mechanism of this compound.

anticancer_mechanism This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Cycle Progression Cell Cycle Progression mTOR->Cell Cycle Progression Inhibition G2/M Arrest G2/M Arrest Cell Cycle Progression->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Hypothesized anticancer mechanism via PI3K/AKT/mTOR pathway.

experimental_workflow cluster_antibacterial Antibacterial Screening cluster_anticancer Anticancer Screening MIC Assay MIC Assay Topoisomerase Assay Topoisomerase Assay MIC Assay->Topoisomerase Assay If Active MTT Assay MTT Assay Cell Cycle Analysis Cell Cycle Analysis MTT Assay->Cell Cycle Analysis If Cytotoxic Western Blot Western Blot Cell Cycle Analysis->Western Blot If Arrest Observed This compound This compound This compound->MIC Assay This compound->MTT Assay

Caption: Recommended experimental workflow for mechanism confirmation.

References

Comparative Analysis of 8-Methoxyquinoline Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

A Statistical and Mechanistic Overview for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, 8-methoxyquinoline derivatives have emerged as promising candidates for both anticancer and antimicrobial applications. This guide provides a comparative statistical analysis of the biological data for key 8-methoxyquinoline derivatives, offering insights into their performance against various cell lines and bacterial strains. Detailed experimental protocols and mechanistic pathway visualizations are included to support further research and development.

While specific biological data for 8-Methoxy-3-methylquinoline is limited in publicly accessible literature, extensive research on its close derivatives provides valuable comparative insights. This guide focuses on these well-characterized analogs to delineate structure-activity relationships and potential therapeutic applications.

Anticancer Activity: A Comparative Analysis of Cytotoxicity

Several derivatives of 8-methoxyquinoline have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[1][2][3]

Below is a summary of the half-maximal inhibitory concentrations (IC50) for prominent 8-methoxyquinoline derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound/AlternativeCell LineIC50 (µM)Reference
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colon Cancer)0.33[3]
Caco-2 (Colon Cancer)0.51[3]
AGS (Gastric Cancer)3.6[3]
PANC-1 (Pancreatic Cancer)18.4[3]
SMMC-7721 (Liver Cancer)9.7[3]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (Compound 49) HCT116 (Colon Cancer)0.35[4]
Caco-2 (Colon Cancer)0.54[4]
Neocryptolepine (Parent Compound) HCT116 (Colon Cancer)6.26[4]
HIEC (Normal Intestinal Epithelial)31.37[4]
Gefitinib (Standard of Care) HeLa (Cervical Cancer)17.12[5]
BGC-823 (Gastric Cancer)19.27[5]
8-Hydroxyquinoline HCT 116 (Colon Cancer)9.33[5]

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C.

  • Compound Treatment: Expose cells to varying concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Bacterial DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and relaxed plasmid DNA.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Visualizing Mechanisms of Action

PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates the key points of inhibition by 8-methoxyquinoline derivatives in the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor 8-Methoxyquinoline Derivatives Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-methoxyquinoline derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines the typical workflow for screening and evaluating the anticancer potential of novel compounds.

Anticancer_Screening_Workflow Compound_Synthesis Compound Synthesis MTT_Assay MTT Assay (Cytotoxicity) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action (e.g., Western Blot) IC50_Determination->Mechanism_Studies Potent Compounds In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies Lead_Compound Lead Compound In_Vivo_Studies->Lead_Compound

Caption: Workflow for anticancer compound screening and lead identification.

References

Independent Verification of the Reported Bioactivity of 8-Methoxy-3-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the specific bioactivity of 8-Methoxy-3-methylquinoline is not extensively available in the current body of scientific literature. However, by examining the bioactivity of structurally related compounds, we can infer its potential biological profile. This guide provides a comparative analysis of this compound's parent compound, 8-Methoxyquinoline, and a more complex derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, to offer insights for researchers, scientists, and drug development professionals.

This comparison focuses on the reported antibacterial, antifungal, and anticancer activities of these analogs. The data presented is compiled from published studies and is intended to serve as a reference point for further investigation into the bioactivity of this compound.

Comparative Bioactivity Data

The following table summarizes the available quantitative and qualitative bioactivity data for 8-Methoxyquinoline and 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. It is crucial to note the structural differences between these compounds and this compound when interpreting this data.

CompoundBioactivityAssay TypeResultsReference
8-Methoxyquinoline AntibacterialNot SpecifiedStrong activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[1]
AntifungalNot SpecifiedStrong activity against Aspergillus flavus, Aspergillus niger, and Trichophyton spp.[1]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline Anticancer (Cytotoxicity)MTT AssayIC50: 0.35 µM (HCT116 colorectal cancer cells)[2][3][4][5]
Anticancer (Cytotoxicity)MTT AssayIC50: 0.54 µM (Caco-2 colorectal cancer cells)[2][3][4][5]
Anticancer (Cytotoxicity)MTT AssayIC50 values available for other cancer cell lines (PANC-1, SMMC-7721, AGS).[2][3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antibacterial and Antifungal Susceptibility Testing (General Protocol)

This protocol is a generalized representation based on standard microbiological methods.

  • Preparation of Microbial Cultures: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller Hinton Broth for bacteria, RPMI 1640 for fungi) at 37°C for 24 hours. The cultures are then diluted to a standardized cell density.

  • Compound Preparation: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared.

  • Assay Procedure (Broth Microdilution): The diluted compound is added to a 96-well microtiter plate containing the microbial suspension. The plates are incubated at 37°C for 24-48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MTT Cytotoxicity Assay

This protocol is based on the methodology reported for 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.[2][6]

  • Cell Culture: Human cancer cell lines (e.g., HCT116, Caco-2) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The anticancer activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been linked to the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.[7][8][9][10][11]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Chloro-8-methoxy-5-methyl-5H- indolo[2,3-b]quinoline Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Figure 1. PI3K/AKT/mTOR signaling pathway and the inhibitory action of a quinoline derivative.

The diagram above illustrates the activation of the PI3K/AKT/mTOR pathway, starting from receptor tyrosine kinases (RTKs), and highlights the points of inhibition by the anticancer compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.

References

Safety Operating Guide

Navigating the Disposal of 8-Methoxy-3-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to treat 8-Methoxy-3-methylquinoline as a hazardous substance and handle it with extreme care, following all institutional and regulatory guidelines.

Key Safety and Handling Information

Prior to disposal, it is crucial to understand the potential hazards associated with this compound, based on data from related compounds. Compounds with similar structures are known to be toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for a closely related compound, 8-Methylquinoline, which can serve as a conservative reference in the absence of specific data for this compound.

PropertyValue
Physical State Liquid
Appearance Yellow
Boiling Point/Range 245 - 248 °C / 473 - 478.4 °F
Flash Point 104 °C / 219.2 °F
Specific Gravity / Density 1.050

Data for 8-Methylquinoline[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Segregation: Do not mix this compound waste with other waste streams.[4][5][6] It should be collected in a dedicated, properly labeled waste container. Incompatible materials should be kept separate to prevent dangerous reactions.[4]

  • Container Selection: Use a robust, leak-proof container that is compatible with quinoline derivatives. Glass or polyethylene containers are generally suitable.[6] The original container, if empty and in good condition, can be used.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[5][6] The label should also indicate the primary hazards (e.g., Toxic, Irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][6] This area should be away from heat, sparks, and open flames.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[2][3][7] Provide the disposal company with all available safety information. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

  • Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Step 1: Wear Appropriate PPE B Step 2: Segregate Waste in a Dedicated Container A->B C Step 3: Label Container as 'Hazardous Waste' with Chemical Name B->C D Step 4: Store Securely in a Designated Area C->D E Step 5: Arrange for Professional Disposal D->E F Step 6: Treat Empty Containers as Hazardous Waste E->F

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 8-Methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 8-Methoxy-3-methylquinoline in a laboratory environment. The following procedures are based on best practices for handling quinoline derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields.[4][5] A face shield may be required for splash hazards.To protect eyes from splashes and airborne particles.
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene).[6] A lab coat or disposable gown should be worn.[6]To prevent skin contact with the chemical. Check glove compatibility data for breakthrough times.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4][5]To prevent inhalation of vapors or dust.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for safely handling this compound in a laboratory setting.

Preparation:

  • Review available safety data for quinoline derivatives.[4][7]

  • Designate a specific handling area, preferably within a chemical fume hood.[6]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[6]

  • Assemble all necessary equipment and reagents before starting.

Handling:

  • Donning PPE: Put on all required personal protective equipment as outlined in Table 1.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to minimize dust formation. Use a spatula for transfers. If it is a liquid, use a pipette or syringe, avoiding splashes.[6]

  • During the Experiment: Keep all containers with this compound clearly labeled and sealed when not in use.[6] Avoid direct contact with skin, eyes, and clothing.[4]

Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

  • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[5]

  • Wash hands thoroughly after handling.[4][7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Protocol

Waste TypeDisposal Procedure
Solid Waste Collect contaminated solids (e.g., gloves, paper towels) in a designated, labeled hazardous waste container.[8]
Liquid Waste Collect unused solutions and rinsates in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8][9]
Original Containers If possible, leave the chemical in its original container.[8] All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.
Final Disposal Arrange for disposal through a licensed hazardous waste disposal company.[8][9] A common method is incineration in a chemical incinerator with an afterburner and scrubber.[8]

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Waste Disposal prep1 Review Safety Data prep2 Designate Handling Area prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Transfer handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post2->disp1 disp2 Label Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.